Nitrocaramiphen hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWACGTGFICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Nitrocaramiphen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocaramiphen hydrochloride is a potent and selective competitive antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience research.
Core Mechanism of Action
This compound functions as a muscarinic antagonist with a notable selectivity for the M1 subtype over the M2 subtype.[1][2][3] As a competitive antagonist, it binds to the same site as the endogenous neurotransmitter acetylcholine on the M1 receptor, but its binding does not activate the receptor. Instead, it blocks acetylcholine from binding, thereby inhibiting the receptor's downstream signaling cascade. This antagonistic action has been shown to completely abolish the hyperpolarizing effect induced by muscarine, a classic M1 receptor agonist.[4][5] The selectivity of nitrocaramiphen for the M1 receptor is a key feature, suggesting its potential for more targeted therapeutic applications with fewer off-target effects compared to non-selective muscarinic antagonists.
Quantitative Pharmacological Data
The binding affinity of this compound for muscarinic receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.[6]
| Compound | Receptor Subtype | Inhibition Constant (Ki) [nM] | Selectivity (M2 Ki / M1 Ki) |
| Nitrocaramiphen | M1 | 5.52 | 71-fold |
| M2 | 392 | ||
| Caramiphen (B1668299) | M1 | 1.2 | 26-fold |
| M2 | 31.2 | ||
| Pirenzepine (Reference) | M1 | 5.21 | ~10-fold |
Data sourced from Hudkins et al., 1991, J Med Chem.[2]
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response.
As a competitive antagonist, this compound blocks the initial step of this cascade by preventing acetylcholine from binding to and activating the M1 receptor.
Caption: M1 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of Nitrocaramiphen.
Experimental Protocols
The quantitative data for this compound's binding affinity was determined using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Objective: To determine the inhibition constant (Ki) of this compound for the M1 and M2 muscarinic receptors.
Materials:
-
Receptor Source: Homogenates of tissues or cell lines expressing the target muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2).
-
Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
Test Compound: this compound.
-
Displacer: A high concentration of a non-radiolabeled, non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor-expressing tissue or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions set up in triplicate:
-
Total Binding: Contains the membrane preparation, the radioligand, and assay buffer.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of the displacer (e.g., atropine).
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM.
-
The data from the competitive binding wells are used to generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound is a well-characterized M1-selective muscarinic antagonist. Its mechanism of action is rooted in its competitive binding to the M1 receptor, thereby inhibiting the Gq-mediated signaling cascade. The quantitative data on its binding affinity, combined with a clear understanding of the experimental protocols used for its characterization, provides a solid foundation for its use as a research tool and for the exploration of its therapeutic potential. This guide has synthesized the available technical information to provide a comprehensive resource for professionals in the field.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eprints.usm.my [eprints.usm.my]
- 5. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 6. simpleandpractical.com [simpleandpractical.com]
Nitrocaramiphen Hydrochloride: A Technical Overview of its M1 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrocaramiphen hydrochloride is a potent antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, demonstrating high affinity for this subtype. Research indicates a significant selectivity for the M1 receptor over the M2 subtype, positioning it as a valuable tool for investigating M1 receptor function and as a potential lead compound in drug discovery programs targeting cognitive disorders and other conditions involving cholinergic pathways. This document provides a comprehensive overview of the available data on the M1 receptor selectivity of nitrocaramiphen, including its binding affinity, comparative analysis with related compounds, and the underlying signaling pathways. While extensive data across all muscarinic subtypes is limited in publicly accessible literature, this guide consolidates the current understanding of nitrocaramiphen's interaction with the M1 receptor.
Introduction to Muscarinic Receptors and the Significance of M1 Selectivity
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes have been identified (M1-M5), each with distinct tissue distributions and signaling mechanisms. The M1 receptor is predominantly expressed in the cerebral cortex and hippocampus, regions crucial for learning and memory. Consequently, M1-selective antagonists are of significant interest for the symptomatic treatment of neurological conditions such as Alzheimer's disease and cognitive impairments associated with schizophrenia.
Binding Affinity Profile of this compound
Radioligand binding assays have been employed to determine the affinity of nitrocaramiphen for muscarinic receptor subtypes. The available data primarily focuses on its interaction with M1 and M2 receptors.
Table 1: Muscarinic Receptor Binding Affinities of Nitrocaramiphen and Reference Compounds
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M2 Selectivity Ratio |
| Nitrocaramiphen | 5.52[1] | Data not available | Data not available | Data not available | Data not available | > Pirenzepine[1] |
| Caramiphen (B1668299) | 1.2[1] | ~31.2* | Data not available | Data not available | Data not available | 26[1] |
| Pirenzepine | 5.21[1] | Data not available | Data not available | Data not available | Data not available | - |
Nitrocaramiphen demonstrates a high affinity for the M1 receptor with a reported Ki value of 5.52 nM[1]. Studies indicate that it possesses greater selectivity for the M1 receptor over the M2 receptor than the prototypical M1-selective antagonist, pirenzepine[1]. The parent compound, caramiphen, exhibits a 26-fold selectivity for the M1 receptor over the M2 receptor[1]. The para-nitro substitution in nitrocaramiphen is suggested to decrease affinity for the M2 receptor, likely enhancing its M1 selectivity, though a precise selectivity ratio is not available in the literature reviewed[1].
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is coupled to the Gq/11 family of G proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation. As an antagonist, nitrocaramiphen blocks the initial step of this cascade by preventing agonist binding to the M1 receptor.
Experimental Protocols
While specific, detailed protocols for the determination of nitrocaramiphen's binding affinity are not fully available, a general methodology for a competitive radioligand binding assay is described below. This represents a standard approach used in the field to characterize receptor-ligand interactions.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (nitrocaramiphen) for a specific receptor subtype (e.g., M1).
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the M1 receptor (e.g., [3H]-Pirenzepine or [3H]-N-methylscopolamine).
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (nitrocaramiphen). A parallel set of tubes containing the radioligand and a high concentration of a non-labeled antagonist is used to determine non-specific binding.
-
Equilibration: The incubation is carried out for a sufficient time at a specific temperature to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Data
Currently, there is a lack of publicly available functional data for this compound at any of the muscarinic receptor subtypes. Functional assays, such as calcium imaging or inositol phosphate (B84403) accumulation assays, would be necessary to determine its functional potency (e.g., EC50 or IC50) and efficacy (e.g., Emax) as an antagonist. Such data would be critical to fully characterize its pharmacological profile and its potential as a therapeutic agent.
Conclusion and Future Directions
This compound is a high-affinity M1 muscarinic receptor antagonist with demonstrated selectivity over the M2 subtype. Its pharmacological profile makes it a valuable research tool for elucidating the role of M1 receptors in physiological and pathological processes. However, a comprehensive understanding of its selectivity and functional activity is currently limited by the lack of available data for the M3, M4, and M5 receptor subtypes, as well as the absence of functional assay results. Future research should focus on:
-
Determining the binding affinities of nitrocaramiphen for the M2, M3, M4, and M5 muscarinic receptors to establish a complete selectivity profile.
-
Conducting functional assays to characterize its antagonist potency and efficacy at all five muscarinic receptor subtypes.
-
Investigating its in vivo efficacy in animal models of cognitive dysfunction.
A more complete dataset will be instrumental in fully evaluating the therapeutic potential of nitrocaramiphen and guiding the development of next-generation M1-selective compounds.
References
Nitrocaramiphen Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the research applications of Nitrocaramiphen hydrochloride, a potent and selective muscarinic acetylcholine (B1216132) receptor antagonist. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its role in cellular signaling pathways.
Core Research Applications
This compound is primarily utilized in neuroscience research as a selective antagonist for the M1 muscarinic acetylcholine receptor (mAChR M1). Its high affinity and selectivity for the M1 subtype over the M2 subtype make it a valuable tool for dissecting the physiological and pathological roles of M1 receptor signaling in the central nervous system.[1] Research applications include:
-
Investigating the role of M1 receptors in learning and memory: M1 receptors are highly expressed in brain regions associated with cognitive function, such as the cerebral cortex and hippocampus. This compound can be used to block M1 receptor activity and assess the impact on cognitive processes in various experimental models.
-
Elucidating the pathophysiology of neurological disorders: Dysregulation of M1 receptor signaling has been implicated in conditions like Alzheimer's disease and schizophrenia. This compound serves as a pharmacological probe to study the consequences of M1 receptor blockade and to explore its potential as a therapeutic target.
-
Differentiating between muscarinic receptor subtypes: The selectivity of this compound allows researchers to isolate and study the specific functions of the M1 receptor in the presence of other muscarinic receptor subtypes.
Mechanism of Action
This compound functions as a competitive antagonist at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G proteins (Gαq). Upon binding of the endogenous agonist acetylcholine, M1 receptors activate a signaling cascade that leads to various cellular responses. This compound, by binding to the same site as acetylcholine, prevents this activation and blocks the downstream signaling pathway.
The canonical M1 receptor signaling pathway involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3]
Quantitative Data
The binding affinity of this compound for muscarinic receptors is determined through competitive radioligand binding assays. The following table summarizes the available quantitative data for Nitrocaramiphen and the prototypical M1-selective antagonist, pirenzepine.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (M1 vs. M2) | Reference |
| Nitrocaramiphen | M1 | 5.52 | 71-fold | [1] |
| M2 | ~392 | [1] | ||
| M3 | Data not available | |||
| M4 | Data not available | |||
| M5 | Data not available | |||
| Pirenzepine | M1 | 5.21 | > M2 | [1] |
Note: The Ki value for Nitrocaramiphen at the M2 receptor was calculated based on the reported 71-fold selectivity from the M1 Ki value.
Experimental Protocols
The characterization of this compound's binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology adapted from standard protocols for muscarinic receptor binding.[4][5][6]
Objective: To determine the inhibitory constant (Ki) of this compound for the M1 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Competitor: this compound.
-
Non-specific binding control: Atropine (B194438) (a non-selective muscarinic antagonist) at a high concentration (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the M1 receptor to a high density.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.[4]
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well microplate, set up the following experimental conditions in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of atropine (e.g., 1 µM), and membrane preparation.
-
Competition: Assay buffer, radioligand, a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the M1 muscarinic receptor signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
References
- 1. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride (CAS No: 98636-73-8).[1][2] The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 1-(4-nitrophenyl)cyclopentanecarboxylic acid, followed by its esterification with 2-diethylaminoethanol and subsequent conversion to the hydrochloride salt. This document outlines detailed, representative experimental protocols, summarizes key data in tabular format, and includes visualizations of the reaction pathway and experimental workflow to support research and development activities.
Chemical Properties and Data
A summary of the key chemical properties for the target compound and its principal intermediate is provided below.
Table 1: Physicochemical Properties of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride
| Property | Value | Reference |
| CAS Number | 98636-73-8 | [1][2] |
| Molecular Formula | C18H27ClN2O4 | [2] |
| Molecular Weight | 370.9 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Solubility | Slightly soluble in water | [1] |
Table 2: Properties of 1-(4-nitrophenyl)cyclopentanecarboxylic acid
| Property | Value | Reference |
| CAS Number | 52648-77-8 | [3] |
| Molecular Formula | C12H13NO4 | [3][4] |
| Molecular Weight | 235.24 g/mol | [3] |
Synthetic Pathway
The synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride can be logically approached in two main stages:
-
Synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid: This intermediate is synthesized via the alkylation of 4-nitrophenylacetonitrile (B121139) with 1,4-dibromobutane (B41627), followed by acidic hydrolysis of the resulting nitrile. This method is analogous to the preparation of similar 1-phenylcyclopentane carboxylic acids.[5]
-
Esterification and Salt Formation: The synthesized carboxylic acid is then esterified with 2-diethylaminoethanol. A common method to facilitate this is to first convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride, followed by reaction with the alcohol. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
The overall synthetic scheme is depicted below.
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis.
Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarboxylic acid
-
Alkylation of 4-nitrophenylacetonitrile:
-
To a stirred solution of 4-nitrophenylacetonitrile in a suitable aprotic solvent such as DMSO, add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
After the initial reaction, slowly add 1,4-dibromobutane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with water and extract the product, 1-(4-nitrophenyl)cyclopentanecarbonitrile, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis of 1-(4-nitrophenyl)cyclopentanecarbonitrile:
-
The crude nitrile is refluxed in a strong acidic solution (e.g., a mixture of sulfuric acid and water) until the hydrolysis is complete (monitored by TLC or disappearance of the nitrile peak in IR spectroscopy).
-
Cool the reaction mixture and extract the carboxylic acid product with an appropriate organic solvent.
-
The product can be purified by recrystallization from a suitable solvent system.
-
Step 2: Synthesis of 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride
-
Formation of the Acid Chloride:
-
Suspend 1-(4-nitrophenyl)cyclopentanecarboxylic acid in an inert solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise to the suspension at room temperature.
-
Reflux the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add a solution of 2-diethylaminoethanol in the same solvent dropwise.
-
Allow the reaction to proceed to completion.
-
Wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted acid chloride and HCl byproduct.
-
Dry the organic layer and concentrate to yield the crude ester free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude ester in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General experimental workflow for the two-step synthesis.
Data Summary Tables
The following tables should be populated with experimental data upon synthesis.
Table 3: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a. Alkylation | 4-Nitrophenylacetonitrile, 1,4-Dibromobutane, NaH | DMSO | 0 - RT | 12 | Data to be determined |
| 1b. Hydrolysis | 1-(4-nitrophenyl)cyclopentanecarbonitrile, H2SO4/H2O | - | Reflux | 24 | Data to be determined |
| 2a. Esterification | 1-(4-nitrophenyl)cyclopentanecarboxylic acid, SOCl2, 2-Diethylaminoethanol | Dichloromethane | 0 - RT | 4 | Data to be determined |
| 2b. Salt Formation | Ester Free Base, HCl | Diethyl Ether | 0 - RT | 1 | Data to be determined |
Table 4: Analytical Data for 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride
| Analysis | Expected Result | Experimental Data |
| Melting Point (°C) | To be determined | Data to be recorded |
| ¹H NMR | Characteristic peaks for aromatic, cyclopentyl, and diethylaminoethyl groups | Spectrum to be acquired |
| ¹³C NMR | Characteristic peaks for all carbon environments | Spectrum to be acquired |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the free base | Spectrum to be acquired |
| IR (cm⁻¹) | Ester C=O stretch, NO₂ stretches | Spectrum to be acquired |
Disclaimer
The experimental protocols described herein are representative and based on established chemical principles. Researchers should conduct their own risk assessments and optimize conditions as necessary. All procedures should be carried out by qualified personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
References
- 1. 2-DIETHYLAMINOETHYL 1-(4-NITROPHENYL)CYCLOPENTANECARBOXYLATE HYDROCHLORIDE CAS#: 98636-73-8 [m.chemicalbook.com]
- 2. Nitrocaramiphen hydrochloride | C18H27ClN2O4 | CID 25102587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-NITROPHENYL)CYCLOPENTANE-1-CARBOXYLICACID | 52648-77-8 [chemicalbook.com]
- 4. 1-(4-Nitrophenyl)cyclopentanecarboxylic acid | C12H13NO4 | CID 2853078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Nitrocaramiphen Hydrochloride: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocaramiphen hydrochloride is a synthetic, selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. This document provides a comprehensive overview of the discovery, history, and key scientific data related to this compound. It includes a summary of its chemical properties, the historical context of its development as a para-substituted analog of the anticholinergic drug caramiphen (B1668299), and its binding affinity for muscarinic receptor subtypes. Detailed methodologies for the key experiments that have been instrumental in characterizing Nitrocaramiphen are presented, along with a visualization of its mechanism of action at the cellular level. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction and Historical Context
The discovery of Nitrocaramiphen is rooted in the broader history of research into anticholinergic compounds, particularly the development of analogs of Caramiphen. Caramiphen, an anticholinergic drug, has been utilized in the treatment of Parkinson's disease and as a cough suppressant.[1] The exploration of para-substituted analogues of Caramiphen in the early 1990s was driven by an effort to understand the structure-activity relationships that govern binding affinity and selectivity for different muscarinic receptor subtypes.
Nitrocaramiphen emerged from a study by Hudkins and colleagues in 1991, which aimed to investigate the impact of aromatic substitution on the muscarinic receptor binding profile of Caramiphen analogues.[2] In this research, the nitro-derivative, Nitrocaramiphen, was synthesized and identified as a potent and selective antagonist for the M1 muscarinic receptor subtype. A subsequent study in 1993 further solidified its characterization as a potent, competitive, and M1 receptor-selective agent.
Chemical and Physical Properties
This compound is the hydrochloride salt of 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride |
| Molecular Formula | C18H27ClN2O4 |
| Molecular Weight | 370.88 g/mol |
| CAS Number | 98636-73-8 |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not available in the public domain, its synthesis was first described as part of a broader effort to create para-substituted caramiphen analogues. The general approach would involve the esterification of 1-(4-nitrophenyl)cyclopentanecarboxylic acid with 2-(diethylamino)ethanol, followed by conversion to the hydrochloride salt.
Mechanism of Action: M1 Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at the M1 muscarinic acetylcholine receptor. M1 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gq signaling pathway.
Upon activation by the endogenous agonist acetylcholine (ACh), the M1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, including neuronal excitability and cognitive functions.
Nitrocaramiphen, by binding to the M1 receptor, prevents acetylcholine from binding and initiating this signaling cascade.
Quantitative Data
The primary quantitative data available for this compound relates to its binding affinity for muscarinic receptor subtypes, as determined by radioligand binding assays.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M1/M2 Selectivity Ratio |
| Nitrocaramiphen | 5.5 | 390 | 71 |
| Caramiphen | 1.2 | 31 | 26 |
| Pirenzepine | 5.21 | - | - |
Data from Hudkins et al., 1991.[2]
As of the latest available data, specific IC50 values from functional assays for this compound have not been widely published.
Experimental Protocols
The characterization of this compound has relied on established experimental techniques in pharmacology. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized procedure based on standard methods used for determining the binding affinity of compounds to muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of Nitrocaramiphen for M1 and M2 muscarinic receptors.
Materials:
-
Cell membranes expressing human M1 or M2 muscarinic receptors.
-
Radioligand: [3H]-Pirenzepine (for M1) or [3H]-AF-DX 384 (for M2).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of atropine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of the radioligand to each well.
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Nitrocaramiphen (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Phosphoinositide Turnover Assay (Functional Antagonism)
This generalized protocol is used to assess the functional antagonism of Nitrocaramiphen at the M1 receptor by measuring its ability to inhibit agonist-induced phosphoinositide turnover.
Objective: To determine the IC50 of Nitrocaramiphen for the inhibition of acetylcholine-stimulated phosphoinositide turnover in cells expressing M1 receptors.
Materials:
-
Cell line expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Labeling: Culture CHO-M1 cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add the muscarinic agonist (e.g., carbachol) to the cells and incubate for a further period (e.g., 30-60 minutes) to stimulate phosphoinositide hydrolysis.
-
Lysis: Terminate the reaction by adding ice-cold lysis buffer (e.g., perchloric acid or trichloroacetic acid).
-
Extraction of Inositol Phosphates: Collect the cell lysates and neutralize them.
-
Chromatographic Separation: Apply the neutralized lysates to anion exchange columns. Wash the columns and then elute the inositol phosphates (IPs) with an appropriate elution buffer (e.g., ammonium (B1175870) formate/formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity of the [3H]-inositol phosphates using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [3H]-IPs produced against the concentration of Nitrocaramiphen. Determine the IC50 value, which is the concentration of Nitrocaramiphen that causes a 50% inhibition of the agonist-induced IP accumulation, using non-linear regression.
References
The Role of Nitrocaramiphen Hydrochloride in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocaramiphen hydrochloride is a potent and selective muscarinic M1 receptor antagonist that has garnered interest within the neuroscience community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a resource for researchers and drug development professionals investigating the role of M1 receptor modulation in neurological disorders.
Introduction
The cholinergic system, and in particular the muscarinic acetylcholine (B1216132) receptors, play a crucial role in regulating a wide array of physiological functions in the central nervous system, including learning, memory, and cognition.[1][2] The M1 muscarinic acetylcholine receptor subtype is highly expressed in the hippocampus and cortex, areas of the brain critical for cognitive processes.[1] Consequently, the M1 receptor has emerged as a promising therapeutic target for various neurological and psychiatric disorders characterized by cholinergic deficits, such as Alzheimer's disease.[2][3][4] this compound, a derivative of the anticholinergic agent caramiphen (B1668299), has been identified as a selective antagonist of the M1 receptor.[5] This guide will delve into the technical details of its pharmacological properties and the scientific basis for its potential utility in neuroscience research.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the M1 muscarinic receptor. Its binding profile has been primarily established through competitive radioligand binding assays.
Muscarinic Receptor Binding Affinity
The primary mechanism of action of this compound is its competitive antagonism of the M1 muscarinic acetylcholine receptor. Research has demonstrated its potent binding affinity for this receptor subtype.
| Receptor | Ligand | Ki (nM) | Selectivity | Reference |
| M1 | Nitrocaramiphen | 5.52 | 71-fold vs. M2 | Hudkins et al., 1991 |
| M1 | Pirenzepine (Reference) | 5.21 | - | Hudkins et al., 1991 |
| M1 | Caramiphen (Parent Compound) | 1.2 | 26-fold vs. M2 | Hudkins et al., 1991 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Sigma Receptor Binding
In addition to its activity at muscarinic receptors, some M1-selective antagonists, including caramiphen analogues, have been shown to interact with sigma receptors. The sigma-1 and sigma-2 receptors are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered potential targets for therapeutic intervention in several CNS disorders.[6] While the precise affinity of this compound for sigma receptor subtypes has not been extensively quantified in publicly available literature, this interaction represents an important area for further investigation to fully elucidate its pharmacological profile.
Mechanism of Action
This compound functions as a competitive antagonist at the M1 muscarinic receptor. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By blocking the binding of acetylcholine, it inhibits the downstream signaling cascade initiated by M1 receptor activation.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[7] Upon activation by an agonist like acetylcholine, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. Blockade of the M1 receptor by this compound prevents this cascade from occurring.[7][8]
Caption: M1 Muscarinic Receptor Signaling Pathway and Blockade by this compound.
Experimental Protocols
The characterization of this compound's binding affinity has been primarily achieved through radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.
Materials:
-
Radioligand: [³H]-pirenzepine or [³H]-N-methylscopolamine (a non-selective muscarinic antagonist).
-
Membrane Preparation: Homogenates from tissues or cells expressing the M1 muscarinic receptor (e.g., rat cerebral cortex).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the non-labeled antagonist is added.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A generalized workflow for a competitive radioligand binding assay.
Potential Applications in Neuroscience Research
The high selectivity of this compound for the M1 receptor makes it a valuable tool for investigating the role of this specific receptor subtype in various neurological processes.
-
Probing Cognitive Function: Its use in preclinical models can help elucidate the contribution of M1 receptor signaling to learning and memory.
-
Investigating Neurodegenerative Diseases: As a selective antagonist, it can be used to study the consequences of M1 receptor blockade in models of diseases like Alzheimer's, where cholinergic dysfunction is a key pathological feature.
-
Drug Development: this compound can serve as a reference compound in the development of novel M1 receptor-targeted therapeutics, including agonists, partial agonists, and positive allosteric modulators.
Synthesis
Conclusion and Future Directions
This compound is a potent and selective M1 muscarinic receptor antagonist with significant potential as a research tool in neuroscience. Its well-defined interaction with a key receptor in cognition makes it valuable for dissecting the complexities of the cholinergic system. Future research should focus on a more comprehensive characterization of its binding profile across all muscarinic receptor subtypes and other relevant CNS targets. Furthermore, preclinical studies investigating its in vivo efficacy and pharmacokinetic profile in animal models of neurological disorders are warranted to fully assess its therapeutic potential. The development of a detailed and accessible synthesis protocol would also facilitate its wider use in the research community.
References
- 1. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 4. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticholinergic and antiglutamatergic drug caramiphen reduces seizure duration in soman-exposed rats: synergism with the benzodiazepine diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Nitrocaramiphen Hydrochloride: A Technical Guide to its Function as a Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocaramiphen hydrochloride is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. This technical guide provides a comprehensive overview of its binding characteristics and the experimental methodologies used to determine them. While detailed functional data across all muscarinic receptor subtypes remains limited in publicly accessible literature, this document consolidates the available information on its binding affinity and outlines the standard experimental protocols relevant to its characterization as a muscarinic antagonist. The guide includes structured data tables, detailed experimental workflows, and signaling pathway diagrams to facilitate a deeper understanding of nitrocaramiphen's pharmacological profile.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are involved in a diverse range of physiological functions, making them attractive therapeutic targets for various diseases. The M1 receptor, in particular, is implicated in cognitive processes, and its modulation is a key area of interest in the development of treatments for neurological disorders.
This compound has been identified as a selective antagonist for the M1 muscarinic receptor.[1] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on its binding properties and the experimental procedures used for its evaluation.
Quantitative Binding Affinity
This compound exhibits high affinity for the M1 muscarinic receptor. The primary literature reports its inhibition constant (Ki) at the M1 receptor, demonstrating its potency. While its selectivity is noted to be greater for M1 over M2 receptors, a complete binding profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in available literature.[1]
| Compound | Receptor Subtype | K_i_ (nM) | Reference |
| Nitrocaramiphen | M1 | 5.52 | [1] |
| Nitrocaramiphen | M2 | Data not available | - |
| Nitrocaramiphen | M3 | Data not available | - |
| Nitrocaramiphen | M4 | Data not available | - |
| Nitrocaramiphen | M5 | Data not available | - |
Table 1: Binding Affinity of this compound for Muscarinic Receptors.
Experimental Protocols
The characterization of this compound as a muscarinic antagonist involves standard pharmacological assays. The following are detailed methodologies for key experiments typically employed in such studies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (nitrocaramiphen) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound at muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the specific muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
This compound (test compound).
-
Atropine or another high-affinity non-selective muscarinic antagonist (for determining non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the nitrocaramiphen concentration. The IC50 value (the concentration of nitrocaramiphen that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist and to quantify its potency.
Objective: To measure the ability of nitrocaramiphen to block agonist-induced intracellular calcium release mediated by Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period.
-
Antagonist Incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound.
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of a muscarinic agonist (e.g., carbachol) and monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of nitrocaramiphen is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the nitrocaramiphen concentration to determine the IC50 value.
Objective: To measure the ability of nitrocaramiphen to reverse agonist-induced inhibition of adenylyl cyclase activity mediated by Gi-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M2 or M4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A muscarinic agonist (e.g., carbachol).
-
This compound.
-
A cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of a muscarinic agonist and forskolin.
-
Incubation: Incubate the cells for a specific period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit.
-
Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. An antagonist like nitrocaramiphen will reverse this inhibition. Plot the percentage of reversal against the logarithm of the nitrocaramiphen concentration to determine the IC50 value.
Signaling Pathways
Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. Nitrocaramiphen, as an antagonist, blocks the initial step of these cascades by preventing the binding of acetylcholine (ACh) to the receptor.
Conclusion
This compound is a valuable research tool for studying the role of the M1 muscarinic receptor. Its high affinity and selectivity for the M1 subtype make it a precise probe for elucidating M1-mediated physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of nitrocaramiphen and other novel muscarinic receptor ligands. Future research should aim to establish a complete binding and functional profile of nitrocaramiphen across all five muscarinic receptor subtypes to fully understand its selectivity and potential off-target effects.
References
The Impact of Nitrocaramiphen Hydrochloride on Cholinergic Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the effects of Nitrocaramiphen hydrochloride on cholinergic signaling pathways. The document synthesizes available data to provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience. It outlines the mechanism of action of this compound, presents quantitative data on its receptor interactions, and provides detailed experimental protocols for investigating its effects.
Core Mechanism of Action: Selective Muscarinic M1 Receptor Antagonism
This compound functions as a muscarinic antagonist, exhibiting a notable selectivity for the M1 subtype over the M2 subtype.[1][2] This selectivity is a key characteristic that dictates its pharmacological profile and potential therapeutic applications. The antagonism at the M1 receptor suggests that this compound can modulate a range of physiological processes in the central nervous system, including cognitive functions, which are known to be regulated by M1 receptor activity.[3]
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for muscarinic receptor subtypes has been quantified in radioligand binding assays. The following table summarizes the key quantitative data from the foundational study by Hudkins et al. (1991), which first characterized the binding profile of this compound.[4]
| Compound | Receptor Subtype | Ki (nM) | Selectivity (M1 vs. M2) |
| Nitrocaramiphen | M1 | 5.52 | > 26-fold |
| Caramiphen (B1668299) | M1 | 1.2 | 26-fold |
| Pirenzepine | M1 | 5.21 | - |
Note: The Ki value represents the inhibition constant, with a lower value indicating a higher binding affinity. The selectivity is expressed as the ratio of Ki values for M2/M1. While the abstract for the primary study on Nitrocaramiphen did not provide the exact Ki for the M2 receptor, it was stated to have a greater selectivity than Caramiphen.[4]
Experimental Protocols
To facilitate further research into the effects of this compound and similar compounds, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a compound to muscarinic receptor subtypes, similar to the methods used to characterize this compound.[5][6][7]
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells)[8]
-
Radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-N-methylscopolamine for non-selective binding)[7][9]
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of the radioligand at a fixed concentration (typically at its Kd value)
-
25 µL of the test compound at varying concentrations (to create a competition curve) or buffer for total binding.
-
For non-specific binding determination, add a high concentration of a known non-labeled antagonist (e.g., atropine).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is used to determine if a compound inhibits the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2][10][11][12]
Objective: To measure the rate of acetylthiocholine (B1193921) hydrolysis by AChE and to determine the inhibitory potential of a test compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a working solution of AChE in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of phosphate buffer
-
10 µL of the test compound at varying concentrations or buffer for the control.
-
10 µL of the AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing the Cholinergic Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]
- 3. scispace.com [scispace.com]
- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Nitrocaramiphen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocaramiphen hydrochloride is a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a member of the caramiphen (B1668299) analogue family, it exhibits a high affinity for the M1 receptor subtype with significant selectivity over the M2 subtype.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the role of M1 receptors in various physiological and pathological processes. These application notes provide detailed experimental protocols for the in vitro characterization of this compound, including its binding affinity, functional antagonism, and potential cytotoxic effects.
Molecular and Pharmacological Properties
-
Chemical Name: 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride[1][4]
-
Molecular Formula: C₁₈H₂₇ClN₂O₄[4]
-
Molecular Weight: 370.88 g/mol [1]
-
Mechanism of Action: Competitive antagonist of the muscarinic acetylcholine receptor M1.[2][5]
Data Presentation
The following table summarizes the key quantitative data for this compound. This table should be populated with experimentally determined values.
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| Ki (Inhibition Constant) | Muscarinic M1 | 5.52 nM | Rat Cerebral Cortex | [2] |
| Muscarinic M2 | ~392 nM (calculated based on 71-fold selectivity) | Rat Heart | [1][2] | |
| IC₅₀ (Half-maximal Inhibitory Concentration) | Muscarinic M1 | User-determined | e.g., CHO-K1 cells expressing human M1 receptor |
M1 Muscarinic Receptor Signaling Pathway
This compound, as an antagonist, blocks the canonical signaling pathway of the M1 muscarinic acetylcholine receptor. Upon agonist binding (e.g., acetylcholine or carbachol), the M1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a cascade involving the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound competitively binds to the M1 receptor, preventing the agonist from initiating this signaling cascade.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of this compound.
Radioligand Competition Binding Assay for Ki Determination
This protocol describes how to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor using a competition binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
[³H]-N-Methylscopolamine ([³H]-NMS) as the radiolabeled ligand.
-
This compound.
-
Atropine (B194438) (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in Binding Buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a solution of [³H]-NMS in Binding Buffer at a concentration close to its Kd (e.g., 0.5 nM).
-
Prepare a solution of atropine in Binding Buffer at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer (for total binding).
-
25 µL of atropine solution (for non-specific binding).
-
25 µL of diluted this compound (for competition).
-
-
Add 25 µL of [³H]-NMS solution to all wells.
-
Add 50 µL of the M1 receptor membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization for IC₅₀ Determination
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F-12).
-
Carbachol or another suitable muscarinic agonist.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture and Plating:
-
Culture the M1 receptor-expressing cells in appropriate medium.
-
Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the diluted this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the agonist (e.g., carbachol) in HBSS at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
After establishing a baseline reading, inject the agonist solution into the wells.
-
Continue to record the fluorescence for at least 60 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on the cell line used in the functional assays.
Materials:
-
M1 receptor-expressing cells.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for a period relevant to the functional assays (e.g., 24 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to assess cytotoxicity.
-
References
- 1. research.monash.edu [research.monash.edu]
- 2. A specific multi-nutrient formulation enhances M1 muscarinic acetylcholine receptor responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In vivo Administration of Nitrocaramiphen Hydrochloride in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nitrocaramiphen is a derivative of Caramiphen, an antimuscarinic agent that also exhibits potent anticonvulsant and neuroprotective properties. Research on Caramiphen analogues has indicated that Nitrocaramiphen is a potent and selective M1 muscarinic receptor antagonist. Its mechanism of action is believed to involve the modulation of cholinergic and glutamatergic neurotransmission, which are critical in the pathophysiology of neurodegenerative diseases and neurotoxicity.
The primary application for in vivo studies of Nitrocaramiphen hydrochloride in rodent models is in the field of neuroprotection, particularly against chemical-induced neurotoxicity, such as that caused by organophosphate nerve agents. It is hypothesized that by blocking M1 muscarinic receptors and potentially modulating NMDA receptor activity, Nitrocaramiphen can mitigate excitotoxicity, reduce seizure severity, and prevent neuronal damage.
Key Research Applications:
-
Neuroprotection: Evaluating the efficacy of this compound in preventing neuronal cell death in models of stroke, traumatic brain injury, and neurodegenerative diseases.
-
Anticonvulsant Activity: Assessing the potential of this compound to suppress or terminate seizures in various epilepsy models.
-
Cognitive Enhancement: Investigating the effects of this compound on learning and memory in models of cognitive impairment.
Experimental Protocols
The following protocols are adapted from in vivo studies conducted with Caramiphen in rodent models of soman-induced neurotoxicity.
Protocol 1: Evaluation of Neuroprotective Efficacy Against Soman-Induced Neurotoxicity in Rats
Objective: To determine the efficacy of this compound in protecting against neuronal damage and seizures induced by the nerve agent soman (B1219632).
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-300 g
-
Acclimation: Minimum of 7 days with ad libitum access to food and water.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Soman (or other organophosphate neurotoxin)
-
Pralidoxime chloride (2-PAM) or another suitable oxime
-
Anesthetic (e.g., isoflurane)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Histological stains (e.g., Fluoro-Jade B or Nissl stain)
Procedure:
-
Pre-treatment (Optional but Recommended): Administer atropine sulfate (2 mg/kg, i.p.) and 2-PAM (25 mg/kg, i.p.) 30 minutes prior to soman exposure to mitigate peripheral cholinergic toxicity.
-
Induction of Neurotoxicity: Administer a single subcutaneous (s.c.) injection of soman at a dose known to induce status epilepticus (e.g., 1.2 x LD50).
-
Treatment Administration:
-
At a predetermined time point post-soman administration (e.g., 30 or 60 minutes), administer this compound via intramuscular (i.m.) or intraperitoneal (i.p.) injection.
-
A dose-response study should be conducted to determine the optimal dose. Based on Caramiphen studies, a starting range of 25-100 mg/kg could be explored.
-
A vehicle control group should receive an equivalent volume of the vehicle.
-
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity for at least 4 hours post-soman administration using a standardized seizure rating scale (e.g., Racine scale).
-
Histological Analysis (24 hours or 7 days post-insult):
-
Anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains and perform staining (e.g., Fluoro-Jade B for degenerating neurons or Nissl stain for neuronal loss) in brain regions of interest (e.g., hippocampus, piriform cortex, amygdala).
-
Quantify neuronal damage using stereological methods.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-300 g
-
Housing: Individually housed in metabolism cages for urine and feces collection.
Materials:
-
This compound
-
Vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound via the intended route of administration (e.g., i.v., i.p., or oral gavage).
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vein or sparse sampling.
-
Process blood to obtain plasma.
-
Collect urine and feces at specified intervals.
-
-
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma, urine, and feces.
-
Analyze the collected samples.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Bioavailability (if multiple routes are tested)
-
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Efficacy of Caramiphen in a Rat Model of Soman-Induced Seizures
| Treatment Group | Dose (mg/kg) | Route | Time of Administration (post-soman) | Seizure Suppression | Reduction in Neuronal Degeneration |
| Vehicle Control | - | i.m. | 30 min | No | - |
| Caramiphen | 50 | i.m. | 30 min | Partial | Significant |
| Caramiphen | 100 | i.m. | 30 min | Complete | Robust |
| Caramiphen | 100 | i.m. | 60 min | Delayed | Moderate |
Data presented in this table is a representative summary based on published studies of Caramiphen and should be used as a reference for designing experiments with Nitrocaramiphen.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of Nitrocaramiphen in Soman-induced neurotoxicity.
Experimental Workflow
Caption: Workflow for evaluating Nitrocaramiphen's neuroprotective effects.
Preparation of Nitrocaramiphen Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the preparation of Nitrocaramiphen hydrochloride stock solutions for use in various research applications. This compound is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, making it a valuable tool in neuroscience and drug discovery.[1] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 370.88 g/mol | [2][3] |
| Purity | ≥98% (as determined by HPLC) | [2][3] |
| Solubility in Water | Soluble up to 10 mM | [2][4] |
| Solubility in DMSO | Soluble up to 10 mM | [4] |
| Storage (Solid) | Room Temperature (RT) for short term; Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[2][5] | |
| Storage (Stock Solution in DMSO) | 2 weeks at 4°C; 6 months at -80°C.[6] | |
| Storage (Stock Solution) | Can be stored below -20°C for several months.[7] |
Experimental Protocols
This section outlines the detailed methodology for preparing this compound stock solutions.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, recommended for enhancing solubility)[4][7]
-
Pipettes and sterile filter tips
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.37088 mg of the compound (Molecular Weight = 370.88 g/mol ).
-
Solubilization: Add the appropriate volume of sterile, purified water to the powder. For the example above, add 1 mL of water.
-
Dissolution: Cap the tube or vial securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in solubilization.[7]
-
Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for extended storage.[7] For short-term use, the solution can be stored at 4°C for a few days.[5]
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, this would be 0.37088 mg.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Securely cap the vial and vortex until the compound is fully dissolved. Sonication can be used to facilitate dissolution if necessary.[4]
-
Storage: Aliquot the DMSO stock solution into small, tightly sealed tubes. Store at -80°C for up to 6 months or at 4°C for up to 2 weeks.[6]
Note on Batch-Specific Molecular Weight: Always refer to the vial label and Certificate of Analysis for the batch-specific molecular weight, as it may vary slightly due to hydration.[5] Use this specific molecular weight for all calculations to ensure accurate concentration.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for investigation using this compound.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound|CAS 98636-73-8|DC Chemicals [dcchemicals.com]
- 2. This compound| Naveprotein [native-protein.com]
- 3. This compound (0469) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. 化合物 this compound|T23071|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound | CAS:98636-73-8 | Muscarinic antagonist, M1 > M2 | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols: Determining the Dose-Response Curve of Nitrocaramiphen Hydrochloride in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Nitrocaramiphen hydrochloride is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with a notable 71-fold selectivity for the M1 subtype over the M2 subtype. As an M1 antagonist, it blocks the physiological effects initiated by the binding of acetylcholine to these receptors.[1] M1 receptors are implicated in various physiological processes, making Nitrocaramiphen a compound of interest for research in neuroscience and other fields.[1][2] Determining the dose-response curve is a critical first step in characterizing the bioactivity of compounds like this compound in cellular models. This document provides detailed protocols for establishing a dose-response curve using common cell viability assays and for analyzing the compound's impact on its target signaling pathway.
Mechanism of Action: M1 Muscarinic Receptor Antagonism
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like acetylcholine, initiates a downstream signaling cascade. This compound acts as a competitive antagonist, blocking this activation.[1] The typical M1 signaling pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and Protein Kinase C (PKC) activity. By inhibiting the receptor, Nitrocaramiphen prevents these downstream events.
Caption: M1 muscarinic receptor signaling and the inhibitory action of Nitrocaramiphen HCl.
Experimental Protocols
Protocol 1: Cell Viability and Dose-Response Curve Generation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[4] The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells.
A. Experimental Workflow Diagram
Caption: Workflow for determining a dose-response curve using the MTT cell viability assay.
B. Detailed Protocol Steps
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include wells for a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control (medium only).[5]
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[3][4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to generate a sigmoidal dose-response curve.[6]
-
Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of the cell viability).[7]
-
Protocol 2: Analysis of Downstream Signaling (Western Blot)
Western blotting can be used to detect changes in the expression or phosphorylation state of proteins downstream of the M1 receptor, providing mechanistic insight into the action of this compound.[8]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[9]
-
Treat cells with an agonist (e.g., carbachol) to stimulate the M1 pathway, with or without pre-incubation with various concentrations of this compound. Include an untreated control.
-
-
Protein Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.[9]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.[9]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a target protein (e.g., phospho-PKC, phospho-ERK) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.[9]
-
Perform densitometry analysis on the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Quantitative data from dose-response experiments should be organized for clarity and comparison. The following tables serve as templates for presenting your results.
Table 1: IC₅₀ Values of this compound in Various Cell Lines This table is used to compare the cytotoxic/cytostatic potency of the compound across different cell lines after a defined exposure time.
| Cell Line | Exposure Time (hours) | IC₅₀ (µM) | 95% Confidence Interval | R² of Curve Fit |
| e.g., SH-SY5Y | 48 | [Insert Value] | [Insert Range] | [Insert Value] |
| e.g., HEK293 (M1 transfected) | 48 | [Insert Value] | [Insert Range] | [Insert Value] |
| e.g., PC-3 | 48 | [Insert Value] | [Insert Range] | [Insert Value] |
| [Add more cell lines] | 48 |
Table 2: Quantitative Western Blot Analysis of M1 Signaling Pathway Modulation This table is used to summarize the effects of this compound on the activation of key signaling proteins. Values are typically presented as fold change relative to a control condition.
| Treatment Condition | Target Protein | Normalized Densitometry (Fold Change vs. Control) | p-value |
| Control | p-PKC | 1.0 | - |
| Agonist (10 µM) | p-PKC | [Insert Value] | [Insert Value] |
| Agonist + Nitrocaramiphen (1 µM) | p-PKC | [Insert Value] | [Insert Value] |
| Agonist + Nitrocaramiphen (10 µM) | p-PKC | [Insert Value] | [Insert Value] |
| Control | p-ERK | 1.0 | - |
| Agonist (10 µM) | p-ERK | [Insert Value] | [Insert Value] |
| Agonist + Nitrocaramiphen (1 µM) | p-ERK | [Insert Value] | [Insert Value] |
| Agonist + Nitrocaramiphen (10 µM) | p-ERK | [Insert Value] | [Insert Value] |
References
- 1. This compound|CAS 98636-73-8|DC Chemicals [dcchemicals.com]
- 2. 美国GlpBio - this compound | Cas# 98636-73-8 [glpbio.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. mycalpharm.com [mycalpharm.com]
- 7. Clinical Pharmacology: Pharmacodynamics: Dose-Response Curves | ditki medical & biological sciences [ditki.com]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Nitrocaramiphen Hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nitrocaramiphen hydrochloride in receptor binding assays, with a focus on its interaction with muscarinic acetylcholine (B1216132) receptors. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective antagonist for the M1 muscarinic acetylcholine receptor over the M2 subtype. Its selectivity makes it a valuable tool for researchers investigating the physiological and pathological roles of the M1 receptor, which is implicated in various neurological disorders, including Alzheimer's disease. This document outlines the necessary protocols to characterize the binding affinity of this compound and similar compounds at the M1 muscarinic receptor.
Data Presentation
The binding affinity of this compound for the M1 and M2 muscarinic receptors has been previously determined and is summarized in the table below. This quantitative data is crucial for designing and interpreting receptor binding experiments.
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound | M1 Muscarinic Receptor | 5.52 |
| This compound | M2 Muscarinic Receptor | ~392 (71-fold lower than M1) |
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq family of G proteins. This pathway is pivotal in mediating the downstream effects of M1 receptor activation.
Experimental Protocols
The following protocols detail the necessary steps for performing a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of an unlabeled compound, such as this compound, for the M1 muscarinic receptor.
Membrane Preparation from CHO-K1 cells stably expressing human M1 receptors
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor in appropriate growth medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C. Resuspend the cell pellet in ice-cold Assay Buffer (50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4) and homogenize using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA protein assay. Store the membrane preparation in aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the M1 receptor.
Materials:
-
Membrane Preparation: From CHO-K1/hM1 cells (as prepared above).
-
Radioligand: [³H]N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, then diluted in Assay Buffer).
-
Reference Antagonist (for non-specific binding): Atropine (10 µM final concentration).
-
Assay Buffer: 50 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplate.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, prepare the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [³H]-NMS (at a final concentration close to its Kd, e.g., 0.3 nM), and 50 µL of membrane preparation (e.g., 10-20 µg of protein).
-
Non-specific Binding (NSB): 25 µL of Atropine (10 µM final concentration), 25 µL of [³H]-NMS, and 50 µL of membrane preparation.
-
Competition: 25 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-NMS, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration of the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid to each vial, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
The following diagram illustrates the key steps involved in the competitive receptor binding assay.
Application Note: Quantification of Nitrocaramiphen Hydrochloride in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Nitrocaramiphen hydrochloride in plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Nitrocaramiphen is a muscarinic antagonist. The quantification of Nitrocaramiphen in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the determination of this compound in plasma, including sample preparation, instrument parameters, and data analysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of Nitrocaramiphen or a structurally similar compound with distinct mass)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Standard and Sample Preparation
Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a corresponding stock solution for the Internal Standard.
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curves and quality control (QC) samples.
Plasma Sample Preparation (Protein Precipitation):
-
Add 50 µL of plasma sample, calibrator, or QC to a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed using a C18 analytical column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
Method Development for MRM Transitions:
-
Precursor Ion Determination: The molecular weight of this compound is 370.88 g/mol . The free base has a molecular weight of 334.44 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ is expected. Therefore, infuse a standard solution of Nitrocaramiphen into the mass spectrometer and perform a full scan (Q1 scan) to identify the most abundant precursor ion, which is predicted to be around m/z 335.4.
-
Product Ion Determination: Perform a product ion scan on the selected precursor ion (m/z 335.4). Fragment the precursor ion in the collision cell (Q2) and scan the resulting product ions in the third quadrupole (Q3). Based on the structure of Nitrocaramiphen (2-diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate), likely fragmentation patterns include:
-
Loss of the diethylaminoethyl group.
-
Cleavage of the ester bond.
-
Loss of the nitro group (NO or NO₂).
-
-
MRM Transition Selection and Optimization: Select the most intense and specific product ions to create MRM transitions. Typically, one transition is used for quantification (quantifier) and a second for confirmation (qualifier). Optimize the collision energy (CE) for each transition to maximize the signal intensity.
Table 2: Proposed MRM Transitions for this compound (to be determined experimentally)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Nitrocaramiphen | ~335.4 | To be determined | To be determined | Quantifier |
| Nitrocaramiphen | ~335.4 | To be determined | To be determined | Qualifier |
| Internal Standard | To be determined | To be determined | To be determined | Quantifier |
Table 3: Mass Spectrometer Source Parameters (Representative Values)
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Nebulizer Pressure | 7 Bar |
Results and Discussion
Linearity, Accuracy, and Precision
The method should be validated according to regulatory guidelines. A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity of the method should be assessed over the desired concentration range. Accuracy and precision should be evaluated at multiple QC levels (low, medium, and high).
Table 4: Representative Method Performance Characteristics (Hypothetical Data)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-Noise ≥ 10 |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | ≤ 15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Monitored |
Protocols and Workflows
Experimental Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Mass Spectrometer Method Development Workflow
Caption: Workflow for the development of the MRM method for Nitrocaramiphen.
Conclusion
The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in plasma. The protein precipitation sample preparation is simple and efficient. The chromatographic and mass spectrometric conditions should be optimized as described to achieve the desired performance for pharmacokinetic research and other applications.
Application Notes and Protocols for M1 Receptor Occupancy Assay using Nitrocaramiphen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, plays a crucial role in cognitive functions such as learning and memory. Its activation triggers a signaling cascade that is a key area of investigation for therapeutic interventions in neurological disorders like Alzheimer's disease and schizophrenia. Nitrocaramiphen hydrochloride is a potent and selective antagonist for the M1 receptor, making it a valuable tool for studying receptor function and for the development of novel therapeutics. These application notes provide a detailed protocol for conducting an in vitro M1 receptor occupancy assay using this compound, enabling researchers to determine the binding affinity and occupancy of this and other compounds at the M1 receptor.
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor primarily couples to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular calcium and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
M1 Receptor Occupancy Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the receptor occupancy of this compound at the M1 muscarinic receptor. The assay is based on the competition between the unlabeled ligand (this compound) and a radiolabeled ligand for binding to the M1 receptor.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Human M1 receptor membranes | PerkinElmer | ES-110-M |
| [3H]N-methylscopolamine ([3H]NMS) | PerkinElmer | NET636001MC |
| This compound | Selleck Chemicals | S5678 |
| Atropine | Sigma-Aldrich | A0132 |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | - | - |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| 96-well microplates | Corning | 3632 |
| Filter plates (GF/C) | Millipore | MSHVN4510 |
| Scintillation counter | Beckman Coulter | LS 6500 |
Experimental Workflow
The experimental workflow for the M1 receptor occupancy assay involves several key steps, from the preparation of reagents to the final data analysis.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reconstitute human M1 receptor membranes in Assay Buffer to a final concentration of 10 µ g/well .
-
Prepare a stock solution of [3H]NMS in Assay Buffer. The final concentration in the assay should be approximately its Kd value for the M1 receptor.
-
Prepare a stock solution of this compound in Assay Buffer. Perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Prepare a stock solution of Atropine (10 µM) in Assay Buffer for determining non-specific binding.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 25 µL of [3H]NMS, and 25 µL of M1 receptor membranes.
-
Non-specific Binding (NSB): 50 µL of Atropine (10 µM), 25 µL of [3H]NMS, and 25 µL of M1 receptor membranes.
-
Competition Binding: 50 µL of this compound at various concentrations, 25 µL of [3H]NMS, and 25 µL of M1 receptor membranes.
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Allow the filters to dry.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding of [3H]NMS against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
The affinity of this compound (Ki) can be calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]NMS).
-
Kd is the dissociation constant of the radioligand for the M1 receptor.
-
-
-
-
Determine Receptor Occupancy:
-
Receptor Occupancy (%) = ([Drug] / ([Drug] + Ki)) * 100
-
Where:
-
[Drug] is the concentration of this compound.
-
Ki is the inhibitory constant of this compound.
-
-
Expected Results and Data Presentation
The binding affinity (Ki) of Nitrocaramiphen for the M1 receptor has been reported to be 5.52 nM.[1] The results of the assay should yield a similar Ki value. The data can be summarized in the following tables.
Table 1: Binding Affinity of this compound at the M1 Receptor
| Compound | IC50 (nM) | Ki (nM) |
| This compound | (Experimental Value) | (Calculated Value) |
Table 2: M1 Receptor Occupancy at Varying Concentrations of this compound
| Nitrocaramiphen HCl (nM) | % Receptor Occupancy |
| 0.1 | (Calculated Value) |
| 1 | (Calculated Value) |
| 10 | (Calculated Value) |
| 100 | (Calculated Value) |
| 1000 | (Calculated Value) |
Safety and Handling
This compound is a potent pharmaceutical ingredient and should be handled with care.[2] It is considered toxic and can be a moderate to severe irritant to the skin and eyes.[2]
-
Handling: Avoid inhalation and contact with skin, eyes, and clothing.[2] Handling should only be performed by personnel trained in handling potent active pharmaceutical ingredients in a well-ventilated area.[2]
-
Personal Protective Equipment (PPE): Wear a NIOSH/MSHA-approved respirator, protective gloves, and safety glasses.[2]
-
First Aid:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Flush with copious amounts of water and remove contaminated clothing.[2]
-
Eye Contact: Flush with copious amounts of water, ensuring to separate the eyelids.[2]
-
Ingestion: Wash out the mouth with copious amounts of water.[2]
-
In all cases of exposure, seek medical attention.[2]
-
-
Fire Fighting: Use water spray, carbon dioxide, dry chemical powder, or foam as extinguishing agents. Wear self-contained breathing apparatus and protective clothing.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This document provides a comprehensive guide for performing an M1 receptor occupancy assay using this compound. The detailed protocol, signaling pathway information, and data presentation guidelines are intended to assist researchers in accurately determining the binding characteristics of compounds at the M1 receptor. Adherence to the safety protocols is crucial when handling this compound. This assay is a valuable tool in the discovery and development of new drugs targeting the M1 muscarinic receptor.
References
Application Notes: Assessing the Neuroprotective Potential of Nitrocaramiphen Hydrochloride
Introduction
Nitrocaramiphen hydrochloride is identified chemically as 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate hydrochloride[1]. It is recognized primarily as a muscarinic acetylcholine (B1216132) receptor M1 (mAChR M1) antagonist[2]. The role of muscarinic receptors in modulating neuronal excitability, synaptic plasticity, and cell survival makes them a compelling target for therapeutic intervention in neurodegenerative diseases. Pathological processes such as excitotoxicity, oxidative stress, and apoptosis are common hallmarks of conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke[3][4]. This document provides detailed protocols for evaluating the neuroprotective effects of this compound in established in vitro and in vivo models of neuronal damage.
Hypothesized Mechanism of Action
As an M1 receptor antagonist, this compound is hypothesized to confer neuroprotection by modulating downstream signaling cascades that are often dysregulated in neurodegenerative conditions. M1 receptor activation typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC). By blocking this pathway, Nitrocaramiphen may prevent excessive calcium influx and downstream excitotoxicity, a key driver of neuronal cell death in ischemic stroke and Alzheimer's disease. Furthermore, modulation of this pathway may influence other critical signaling networks, including the PI3K/Akt and MAPK pathways, which are central to cell survival and apoptosis[5].
Data Presentation
The following tables are structured to present hypothetical quantitative data from key neuroprotection assays. These serve as templates for researchers to populate with their own experimental findings when evaluating this compound.
Table 1: Effect of this compound on Neuronal Viability in an In Vitro Model of Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 4.5 |
| Glutamate (B1630785) (10 mM) | - | 45.2 ± 5.1 |
| Glutamate + Nitrocaramiphen HCl | 1 µM | 58.7 ± 4.9 |
| Glutamate + Nitrocaramiphen HCl | 10 µM | 75.3 ± 5.3 |
| Glutamate + Nitrocaramiphen HCl | 50 µM | 88.1 ± 4.2 |
| Nitrocaramiphen HCl alone | 50 µM | 98.9 ± 3.8 |
| Cell viability assessed via MTT assay in HT22 hippocampal cells. |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration | Intracellular ROS (% of Control) |
| Control (Vehicle) | - | 100 ± 8.2 |
| H₂O₂ (200 µM) | - | 350.4 ± 25.6 |
| H₂O₂ + Nitrocaramiphen HCl | 1 µM | 280.1 ± 21.3 |
| H₂O₂ + Nitrocaramiphen HCl | 10 µM | 195.5 ± 18.9 |
| H₂O₂ + Nitrocaramiphen HCl | 50 µM | 130.8 ± 15.4 |
| ROS levels measured using DCFH-DA assay in SH-SY5Y cells. |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Ischemic Stroke (tMCAO)
| Treatment Group | Dose (mg/kg, i.p.) | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |
| Sham | - | 0 ± 0 | 0 ± 0 |
| Vehicle Control | - | 155.3 ± 20.4 | 3.5 ± 0.5 |
| Nitrocaramiphen HCl | 5 | 110.8 ± 18.1 | 2.6 ± 0.4 |
| Nitrocaramiphen HCl | 10 | 75.2 ± 15.7 | 1.8 ± 0.6 |
| Nitrocaramiphen HCl | 20 | 50.1 ± 12.5 | 1.2 ± 0.3 |
| tMCAO: transient Middle Cerebral Artery Occlusion. Drug administered at the onset of reperfusion. |
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective activity of this compound.
Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound to protect neuronal cells from death induced by excessive glutamate exposure.
1. Materials:
-
HT22 mouse hippocampal cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound (stock solution in DMSO or water)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
2. Cell Culture:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
3. Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with medium containing the desired concentrations of this compound. Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used for the highest drug concentration.
-
Incubate the cells for 2 hours.
-
Add L-Glutamic acid to the wells to a final concentration of 5-10 mM (concentration to be optimized). Do not add glutamate to the "Control" and "Drug Alone" wells.
-
Incubate the plate for an additional 24 hours[6].
4. MTT Viability Assay:
-
After incubation, remove the treatment medium.
-
Add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (untreated) cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to quantify intracellular ROS levels, a measure of oxidative stress.
1. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor[7]
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
2. Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) for 1-2 hours.
3. ROS Detection:
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage relative to the control group.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the semi-quantitative analysis of key proteins involved in cell survival and death pathways, such as Bcl-2, Bax, and cleaved Caspase-3.
1. Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
2. Protocol:
-
Culture and treat cells in 6-well plates as described in Protocol 1.
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommendation.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Protocol 4: In Vivo Neuroprotection in a Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
This protocol evaluates the efficacy of this compound in a widely used animal model of ischemic stroke[8]. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
4-0 monofilament nylon suture with a rounded tip
-
This compound for injection (dissolved in saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
2. tMCAO Procedure:
-
Anesthetize the rat.
-
Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery[9].
-
After a set period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion[10].
3. Treatment and Assessment:
-
Administer this compound or vehicle (e.g., intraperitoneally) at the onset of reperfusion[11].
-
At 24 or 48 hours post-occlusion, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale).
-
After behavioral assessment, euthanize the animals and harvest the brains.
4. Infarct Volume Measurement:
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted area pale white.
-
Capture images of the stained sections and calculate the infarct volume using image analysis software, correcting for edema.
References
- 1. This compound | C18H27ClN2O4 | CID 25102587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 98636-73-8|DC Chemicals [dcchemicals.com]
- 3. Mechanisms of nitrosamine-mediated neurodegeneration: potential relevance to sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Pharmacological Strategies with Therapeutic Potential in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Novel Compounds in Amyloid-Beta Aggregation Inhibition
To the Researcher: The following document provides a comprehensive template for application notes and protocols to investigate the potential of a novel compound, such as Nitrocaramiphen hydrochloride, for inhibiting amyloid-beta (Aβ) aggregation. As of the current scientific literature, there is no published evidence specifically detailing the efficacy or mechanism of this compound in this context. Therefore, the subsequent sections offer a generalized framework, including standard experimental procedures and data presentation formats, that can be adapted to test any new chemical entity for its anti-amyloidogenic properties.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of Aβ peptides, particularly the Aβ42 isoform, from soluble monomers into neurotoxic oligomers and insoluble fibrils is considered a central event in the pathogenesis of AD. Consequently, the inhibition of Aβ aggregation represents a key therapeutic strategy for the development of disease-modifying treatments. This document outlines the protocols to evaluate the potential of novel small molecules as inhibitors of Aβ aggregation.
Hypothetical Mechanism of Action
While the specific mechanism of a novel compound is unknown, potential inhibitory actions on Aβ aggregation can be hypothesized to occur through several pathways. These may include:
-
Binding to Aβ monomers: Stabilizing the monomeric conformation and preventing the initial nucleation step.
-
Interference with oligomerization: Capping or blocking the ends of growing oligomers to prevent further elongation.
-
Destabilization of fibrils: Binding to and disrupting the structure of pre-formed Aβ fibrils.
-
Modulation of secondary nucleation: Preventing the formation of new aggregates on the surface of existing fibrils.
The following diagram illustrates the general amyloid cascade and potential points of inhibition.
Caption: A diagram of the amyloid-beta aggregation pathway and potential inhibitory mechanisms.
Quantitative Data Summary
The efficacy of a test compound in inhibiting Aβ aggregation should be quantified and summarized. The following tables provide a template for presenting such data.
Table 1: In Vitro Inhibition of Aβ42 Aggregation
| Compound | Concentration (µM) | ThT Fluorescence Inhibition (%) | IC50 (µM) |
| Test Compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., EGCG) | 10 |
Table 2: Effect of Test Compound on Aβ42-induced Neurotoxicity
| Treatment | Concentration (µM) | Cell Viability (%) | EC50 (µM) |
| Aβ42 Oligomers (10 µM) | - | ||
| Aβ42 + Test Compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Vehicle Control | - | 100 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Aβ42 Monomers
Objective: To prepare aggregate-free Aβ42 monomers for use in aggregation assays.
Materials:
-
Lyophilized human Aβ42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Nitrogen gas source
-
Sonicator
Protocol:
-
Dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1 hour with occasional vortexing to ensure complete dissolution and monomerization.
-
Aliquot the HFIP/peptide solution into microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film.
-
Store the dried peptide films at -80°C until use.
-
Prior to each experiment, re-suspend the peptide film in DMSO to a stock concentration of 5 mM.
-
Sonicate the DMSO stock solution for 10 minutes in a bath sonicator.
-
Dilute the stock solution to the desired final concentration in the appropriate assay buffer.
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of Aβ42 fibrillization in the presence and absence of the test compound.
Materials:
-
Aβ42 monomer solution (prepared as in 4.1)
-
Test compound stock solution (in DMSO)
-
Thioflavin T (ThT) stock solution (5 mM in water)
-
Assay buffer: 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Prepare a reaction mixture containing Aβ42 (final concentration 10 µM) and ThT (final concentration 20 µM) in the assay buffer.
-
Add the test compound to the wells at various final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours. The plate should be shaken for 10 seconds before each reading.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition at the plateau phase relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve.
Caption: A workflow diagram for the Thioflavin T aggregation assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of the test compound against Aβ42-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Add pre-formed Aβ42 oligomers to the wells to a final concentration of 10 µM. Include wells with cells only (negative control) and cells with Aβ42 oligomers only (positive toxicity control).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control and determine the EC50 value of the test compound.
Conclusion
The protocols and templates provided herein offer a standardized approach to evaluate the potential of novel compounds, such as this compound, to inhibit Aβ aggregation and protect against its associated neurotoxicity. Rigorous and systematic application of these methods will facilitate the identification and characterization of new therapeutic candidates for Alzheimer's disease.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nitrocaramiphen Hydrochloride Solubility in PBS
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with Nitrocaramiphen hydrochloride in Phosphate-Buffered Saline (PBS). The following information is structured to help you troubleshoot and resolve common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in PBS. The product datasheet says it's soluble in water. Why is it not dissolving in my buffer?
A1: While this compound is reported to be soluble in water, several factors can affect its solubility in a buffered solution like PBS. The primary issue is often the "common ion effect".[1] PBS contains chloride ions (from NaCl and KCl), which can suppress the dissolution of a hydrochloride salt like this compound. Additionally, the pH of standard PBS (typically 7.4) may not be optimal for the solubility of this specific compound.
Q2: What is the expected solubility of this compound?
A2: Various suppliers report the solubility of this compound in water to be up to 10 mM. However, its solubility in PBS may be lower due to the factors mentioned above. It is crucial to experimentally determine the solubility in your specific batch of PBS.
Q3: Can the pH of the PBS be adjusted to improve solubility?
A3: Yes, adjusting the pH of the PBS can significantly impact the solubility of compounds with ionizable groups.[2][3] For a hydrochloride salt of a weakly basic compound, lowering the pH (making it more acidic) can sometimes improve solubility. Conversely, if the compound has acidic functional groups, increasing the pH might be beneficial. It is recommended to perform small-scale solubility tests at different pH values to determine the optimal condition for your experiment, ensuring the final pH is compatible with your assay.
Q4: My compound dissolves initially but then precipitates out of solution. What is happening?
A4: This phenomenon, known as "crashing out," is common when a stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer like PBS. The compound is highly soluble in the organic solvent but becomes supersaturated and precipitates when the solvent polarity changes upon dilution. To avoid this, it is advisable to use intermediate dilution steps and add the compound solution to the PBS slowly while vortexing.
Q5: Is it advisable to use organic solvents to aid dissolution in PBS?
A5: Yes, using a small amount of a water-miscible organic solvent can be an effective strategy. A common approach is to first prepare a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) and then dilute it into your PBS. However, it is critical to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your experimental system (e.g., cell viability). Always include a vehicle control with the same final solvent concentration in your experiments.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in PBS, follow this step-by-step troubleshooting guide.
Initial Steps
-
Verify Compound Quality: Ensure the this compound is of high purity and has been stored correctly according to the manufacturer's instructions.
-
Use Fresh Buffer: Prepare fresh PBS to rule out any issues with buffer contamination or incorrect pH.
-
Gentle Agitation: Instead of vigorous shaking, which can sometimes promote aggregation, try gentle swirling or inversion to dissolve the compound.
Advanced Troubleshooting
If the initial steps do not resolve the issue, proceed with the following:
-
Sonication: A brief sonication in a water bath can help break down small particles and aid dissolution.
-
Gentle Warming: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.
-
pH Adjustment: As mentioned in the FAQs, systematically test the solubility at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) to find the optimal condition. Remember to readjust the pH of the final solution if necessary for your experiment.
-
Co-Solvent Approach: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your PBS. See the detailed protocol below.
Quantitative Data Summary
The following table summarizes the known solubility information for this compound. Note that specific solubility in PBS is not widely reported and should be determined empirically.
| Solvent | Reported Solubility | Notes |
| Water | Soluble to 10 mM | May be lower in buffered solutions. |
| DMSO | ≥4.69 mg/mL | A common solvent for preparing stock solutions. |
| Ethanol | ≥33 mg/mL | Another option for creating stock solutions. |
Data compiled from publicly available supplier information.
Experimental Protocols
Protocol 1: Direct Dissolution in PBS
-
Weigh the desired amount of this compound.
-
Add a small volume of PBS to the powder to create a slurry.
-
Gradually add the remaining PBS while stirring continuously.
-
If solubility is poor, proceed with gentle warming (up to 37°C) or sonication for 5-10 minutes.
-
Visually inspect for any undissolved particles. If precipitation occurs, consider pH adjustment or the co-solvent method.
Protocol 2: Co-Solvent Method (Using DMSO Stock)
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 100 mM). Ensure it is fully dissolved.
-
Perform Intermediate Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Final Dilution in PBS: Add the required volume of the DMSO stock solution dropwise to your PBS while vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is minimal and well-tolerated by your experimental system (typically <1%).
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in PBS to account for any solvent effects.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Stability Considerations
While specific stability data for this compound in PBS is limited, it is a general best practice to prepare fresh solutions for each experiment. If storage is necessary, it is recommended to store stock solutions in an organic solvent at -20°C or -80°C and prepare the final aqueous solution just before use. The stability of hydrochloride salts in aqueous solutions can be pH-dependent.
For further assistance, please consult the product-specific documentation from your supplier or contact their technical support.
References
Technical Support Center: Optimizing Nitrocaramiphen Hydrochloride Concentration for Cell Culture Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Nitrocaramiphen hydrochloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a muscarinic antagonist with a 71-fold selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR M1) over the M2 subtype.[1][2] By blocking the M1 receptor, it inhibits the downstream signaling pathways typically activated by acetylcholine. M1 receptors are Gq-protein coupled receptors.[1][3] Their activation leads to the stimulation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
Since the optimal concentration of this compound is highly dependent on the cell line and experimental conditions, it is crucial to perform a dose-response experiment to determine the effective concentration range. A common practice is to start with a broad range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 3-fold or 10-fold).[4][5][6] This initial screening will help identify a narrower, more effective range for subsequent, more detailed experiments.
Q3: How should I prepare and store this compound?
For short-term storage (days to weeks), this compound powder should be stored dry and in the dark at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[7] Stock solutions should be stored at 0 - 4°C for short-term use or at -20°C for long-term storage.[7] It is important to refer to the manufacturer's datasheet for specific instructions on solubility and preparation of stock solutions.
Q4: How long should I incubate my cells with this compound?
The ideal incubation time depends on the specific cell line's doubling time, the biological question being addressed, and the nature of the assay.[4] For acute effect studies, a few hours of incubation might be sufficient. For experiments assessing long-term effects like changes in gene expression or cell proliferation, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal drug concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration.[4][6] |
| Low or no M1 receptor expression: The cell line may not express the M1 muscarinic receptor at a sufficient level. | Verify the expression of the M1 receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry.[6] Consider using a positive control cell line known to express the M1 receptor. | |
| Drug degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of the stock solution as recommended by the manufacturer.[7] Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| High cell death or cytotoxicity observed | Concentration is too high: The concentration of this compound may be causing off-target effects or general toxicity. | Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT, resazurin) across a range of concentrations.[4][5] Use a concentration below the toxic threshold for your experiments. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the cell culture medium is non-toxic (typically below 0.5% for DMSO). Run a vehicle control (media with solvent only) to assess solvent-induced toxicity.[4] | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.[4] |
| "Edge effect" in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | To minimize the edge effect, avoid using the outer wells for critical experiments or fill them with sterile PBS or media to maintain humidity.[4][5] | |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding the compound to the wells. | Calibrate pipettes regularly and use appropriate pipetting techniques. For viscous solutions, consider reverse pipetting.[5] |
Experimental Protocols
Dose-Response Experiment to Determine IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 1 nM to 100 µM).
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on your experimental goals.
-
-
Cell Viability Assay (Example using Resazurin):
-
Following incubation, add a resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Nitrocaramiphen hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Nitrocaramiphen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a muscarinic antagonist.[1] It exhibits a 71-fold selectivity for the M1 muscarinic acetylcholine (B1216132) receptor over the M2 subtype.[1] Its primary on-target effect is the competitive inhibition of acetylcholine binding to M1 receptors.[2][3]
Q2: What are the potential off-target effects of this compound?
-
Binding to other muscarinic receptor subtypes: Although selective for M1, at higher concentrations, it may antagonize other muscarinic receptor subtypes (M2, M3, M4, M5), leading to unintended physiological responses.[4][5][6]
-
Uncharacterized interactions: Like many small molecules, it may interact with other proteins, such as kinases, ion channels, or transporters, which can lead to unanticipated cellular effects.[7]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
It is crucial to perform a dose-response study to identify the lowest effective concentration that elicits the desired on-target effect.[7] This minimizes the risk of engaging lower-affinity off-target molecules. An MTT assay or a similar cell viability assay can be run in parallel to identify the concentration at which cytotoxicity becomes a confounding factor.
Q4: What control experiments are essential when working with this compound?
To ensure that the observed experimental effects are due to the on-target activity of this compound, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Negative Control (Inactive Analog): If available, use a structurally similar but inactive analog of this compound.
-
Positive Control: Use a well-characterized, potent M1 muscarinic receptor agonist to compete with and validate the antagonistic effect of this compound.
-
Genetic Knockdown/Knockout: In cell lines, using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the M1 receptor can help confirm that the compound's effect is M1-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High Cytotoxicity Observed | The concentration of this compound is too high, leading to off-target toxicity. | Perform a dose-response curve to determine the IC50 value for your cell line. Use concentrations well below the IC50 for your experiments. Shorten the exposure time. |
| The cell line is particularly sensitive. | Test different cell lines to find one that is more robust. | |
| Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent or Non-Reproducible Results | Cell culture variability (passage number, confluency). | Standardize cell culture procedures. Ensure cells are healthy and at a consistent confluency at the time of treatment. |
| Compound degradation. | Prepare fresh stock solutions of this compound. Consider its stability in your culture medium at 37°C. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper techniques, especially for serial dilutions. | |
| Observed Phenotype is Suspected to be Off-Target | Engagement of other muscarinic receptor subtypes. | Use cell lines expressing different complements of muscarinic receptors. If the effect persists in M1-negative cells, it is likely an off-target effect. |
| Non-specific binding. | Optimize assay buffer conditions (see Table 1). | |
| Uncharacterized off-target protein interaction. | Employ advanced validation techniques such as a Cellular Thermal Shift Assay (CETSA) to confirm target engagement. |
Data Presentation
Table 1: Strategies to Reduce Non-Specific Binding in In Vitro Assays
| Strategy | Principle | Example Application | Typical Concentration/Condition |
| Adjust Buffer pH | Modifies the charge of the compound and interacting surfaces to reduce electrostatic interactions. | Match the buffer pH to the isoelectric point of the target protein. | pH adjustment to be determined empirically. |
| Increase Salt Concentration | Shields charged interactions between the compound and non-target molecules. | Add NaCl to the binding buffer. | 50-200 mM NaCl |
| Use Blocking Agents | Saturates non-specific binding sites on surfaces and proteins. | Add Bovine Serum Albumin (BSA) to the assay buffer. | 0.1-1% BSA |
| Add Surfactants | Disrupts hydrophobic interactions. | Include a non-ionic detergent like Tween 20 in buffers. | 0.005-0.05% Tween 20 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. Include a vehicle-only control.
-
Cell Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble M1 receptor in the supernatant by Western blot or other protein detection methods. An increase in the thermal stability of the M1 receptor in the presence of this compound indicates target engagement.
Visualizations
Caption: A logical workflow for investigating potential off-target effects.
Caption: On-target vs. potential off-target signaling of Nitrocaramiphen.
References
- 1. This compound | CAS:98636-73-8 | Muscarinic antagonist, M1 > M2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound|CAS 98636-73-8|DC Chemicals [dcchemicals.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Improving the stability of Nitrocaramiphen hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with aqueous solutions of Nitrocaramiphen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration in your this compound solution is likely an indication of chemical degradation, possibly due to oxidation or hydrolysis, which can be accelerated by exposure to light, high temperatures, or suboptimal pH conditions.[1][2] It is strongly recommended to discard the discolored solution and prepare a fresh batch under optimized conditions. Using a degraded solution can lead to inaccurate experimental results.
Q2: I'm observing precipitation in my aqueous solution of this compound. What are the possible reasons and how can I prevent this?
A2: Precipitation can occur for several reasons:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in water at the given temperature.
-
pH Shift: The pH of your solution might have shifted to a range where the compound is less soluble. Many hydrochloride salts are more soluble in acidic conditions.[3][4]
-
Degradation: The precipitate could be a less soluble degradation product.
To prevent precipitation, ensure you are working within the known solubility limits, buffer your solution to maintain an optimal pH, and store it under recommended conditions to minimize degradation.
Q3: What are the optimal storage conditions for an aqueous stock solution of this compound?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) is generally advisable to slow down potential degradation reactions.[5]
-
Protect from light: Use amber vials or wrap the container in aluminum foil to prevent photodegradation.[1][6]
-
Maintain an optimal pH: If possible, buffer the solution to a slightly acidic pH where hydrochloride salts often exhibit maximum stability.[7]
-
Use a suitable solvent: While aqueous solutions are common, for long-term storage, consider preparing the stock solution in a non-aqueous solvent like DMSO and making aqueous dilutions as needed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Chemical degradation (hydrolysis, oxidation) | Prepare a fresh solution. Optimize storage conditions (pH, temperature, light protection). |
| Inconsistent Results | Solution instability, improper storage | Always use a freshly prepared solution or one that has been stored properly for a validated period. |
| Unexpected Peaks in HPLC | Degradation products | Conduct forced degradation studies to identify potential degradants.[8][9] Optimize solution conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Solution of this compound
-
Determine the Target Concentration: Based on your experimental needs, calculate the required mass of this compound.
-
Prepare the Buffer: Prepare a buffer solution at the desired pH (e.g., a citrate (B86180) buffer for a slightly acidic pH). The selection of the buffer is crucial as some buffer components can catalyze degradation.[7]
-
Dissolution: Slowly add the weighed this compound to the buffer solution while stirring continuously until it is completely dissolved. Gentle warming may be used to aid dissolution if the compound's thermal stability allows.
-
Final Volume and Filtration: Adjust the final volume with the buffer. For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the solution in a tightly sealed, light-protected container at the recommended temperature.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its degradation products.[10][11]
-
Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase, and detector wavelength to achieve good resolution between this compound and any potential degradants.
-
Forced Degradation Studies: Subject the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][8] This helps to validate that the analytical method can indeed separate and detect these impurities.
-
Stability Study:
-
Prepare a batch of the aqueous solution and store it under the desired conditions.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Analyze the sample by HPLC to quantify the remaining concentration of this compound and measure the formation of any degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. primescholars.com [primescholars.com]
Addressing variability in Nitrocaramiphen hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrocaramiphen hydrochloride. This guide is designed to address common issues related to experimental variability and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a muscarinic antagonist with a 71-fold selectivity for the M1 over the M2 receptor. Its primary mechanism of action is to block the effects of acetylcholine (B1216132) at M1 muscarinic receptors. This makes it a valuable tool for studying cholinergic signaling pathways, particularly in the context of neurological research.
Q2: What is the recommended storage condition for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a sealed container, away from moisture.[1] When in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the most common sources of variability in experiments using this compound?
A3: Variability in experimental results can stem from several factors, including:
-
Compound Stability and Handling: Degradation due to improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solvent and pH Effects: The choice of solvent and the pH of the experimental medium can significantly impact the compound's solubility and activity.
-
Assay Conditions: Inconsistencies in cell culture conditions, reagent concentrations, and incubation times.
-
Purity of the Compound: While typically supplied at high purity (≥98% by HPLC), batch-to-batch variations or degradation can affect outcomes.[2]
Q4: How does pH affect the activity of this compound?
A4: The activity of many small molecules can be pH-dependent.[3][4][5][6] For this compound, which is a hydrochloride salt, changes in pH can affect its ionization state, potentially influencing its solubility and ability to interact with the M1 receptor. It is crucial to maintain a consistent and appropriate pH in your experimental buffers and media.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions from solid material for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| pH Shift in Media | Ensure the pH of your cell culture media is stable and consistent across experiments, especially after the addition of the compound. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture. |
| Inconsistent Cell Density | Seed cells at a consistent density for all experiments to ensure a uniform number of target receptors. |
Experimental Protocol: Standardizing a Cell-Based IC50 Assay
-
Cell Seeding: Plate cells (e.g., CHO-K1 cells stably expressing the human M1 muscarinic receptor) in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound to the wells and incubate for 30 minutes at 37°C.
-
Add a known concentration of a muscarinic agonist (e.g., carbachol) and incubate for 1 hour at 37°C.
-
Lyse the cells and measure the downstream signaling effect (e.g., intracellular calcium mobilization or IP1 accumulation) using a suitable detection kit.
-
-
Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Issue 2: Poor Solubility or Precipitation of the Compound
If you observe that this compound is precipitating out of solution during your experiments, follow these steps:
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffer | Prepare a higher concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
| pH-Dependent Solubility | Evaluate the solubility of this compound at different pH values to determine the optimal pH for your experimental buffer. |
| Salt Concentration of Buffer | High salt concentrations can sometimes decrease the solubility of organic compounds ("salting out"). If possible, test if reducing the salt concentration of your buffer improves solubility. |
Visualizing Experimental Workflows and Pathways
Below are diagrams illustrating key concepts relevant to troubleshooting this compound experiments.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: The antagonistic action of Nitrocaramiphen on the M1 receptor pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (0469) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. scribd.com [scribd.com]
- 4. Impact of pH on activity of trimethoprim, fosfomycin, amikacin, colistin and ertapenem in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the antimicrobial activity of the macrophage metabolite itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling Potent Research Compounds
Disclaimer: The compound "Nitrocaramiphen hydrochloride" could not be found in scientific literature or chemical databases. It is presumed to be a non-existent or not publicly documented substance. The following guide has been created using Caramiphen hydrochloride as a proxy, combined with general best practices for handling potent nitro-aromatic research compounds. This information is for illustrative purposes and should be adapted based on a thorough risk assessment of the actual compound being used.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for potent research compounds like Caramiphen hydrochloride?
A1: Potent research compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] For Caramiphen hydrochloride, a storage temperature of 2-8°C is recommended. Containers should be tightly closed to prevent contamination and degradation.[3] It is also advisable to store the compound under an inert gas, especially if it is sensitive to air and light.
Q2: What personal protective equipment (PPE) is necessary when handling compounds like Caramiphen hydrochloride?
A2: When handling potent powder compounds, a comprehensive PPE strategy is crucial. This includes:
-
Gloves: Chemically resistant gloves are mandatory.[4]
-
Eye Protection: Safety goggles should be worn to protect against splashes or airborne particles.[4]
-
Lab Coat: A lab coat, preferably flame-resistant, should be worn to protect clothing and skin.[4]
-
Respiratory Protection: All handling of the dry powder should be conducted in a certified chemical fume hood to avoid inhalation.[4][5] For highly potent compounds, additional respiratory protection may be required based on a risk assessment.
Q3: How should I dispose of waste containing Caramiphen hydrochloride or similar potent compounds?
A3: Waste containing potent compounds is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[4] Do not mix with other waste. All contaminated materials, including gloves, vials, and absorbent materials from spills, should be collected in properly labeled, sealed containers for hazardous waste pickup.[6]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, evacuate the immediate area and alert your supervisor.[4] If safe to do so, and with appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[4] Avoid generating dust. The contained spill should then be collected into a sealed container for hazardous waste disposal.[3] The affected area should be decontaminated thoroughly.[4]
Troubleshooting Guides
Issue 1: The compound does not dissolve as expected.
-
Question: I'm having trouble dissolving the compound in water, even though it's listed as soluble. What could be the issue?
-
Answer: While Caramiphen hydrochloride is soluble in water (≥5 mg/mL), several factors can affect dissolution.
-
Check the Solvent: Ensure you are using deionized or distilled water of high purity.
-
Temperature: Gently warming the solution may aid dissolution, but be cautious of potential degradation.
-
pH: The pH of the solution can significantly impact the solubility of hydrochloride salts. Adjusting the pH may be necessary.
-
Sonication: Using an ultrasonic bath can help break up aggregates and improve the rate of dissolution.
-
Issue 2: The compound "oils out" during recrystallization.
-
Question: I am trying to purify the compound by recrystallization, but it is separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" is a common issue in crystallization. Here are some steps to troubleshoot:
-
Reheat and Add Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling often promotes oil formation.[4] Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.[4]
-
Change Solvent System: If the issue persists, the chosen solvent may not be appropriate. A different solvent or a co-solvent system may be required.
-
Issue 3: Low yield after experimental workup.
-
Question: After performing an aqueous workup, the yield of my compound is significantly lower than expected. Where could I have lost my product?
-
Answer: Product loss during workup can occur at several stages.
-
Aqueous Solubility: Your compound may have some solubility in the aqueous layer. It's good practice to re-extract the aqueous layer with your organic solvent to recover any dissolved product.[7]
-
Incorrect pH: If your compound has acidic or basic properties, ensure the pH of the aqueous layer is adjusted to suppress its ionization and minimize its solubility in water.
-
Emulsion Formation: An emulsion between the organic and aqueous layers can trap your product.[8] If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
-
Adherence to Glassware/Filter Media: The product may have adhered to filtration media or glassware.[7] Ensure you thoroughly rinse all equipment with the extraction solvent.
-
Data Presentation
Table 1: Hypothetical Stability Data for a Research Compound under Accelerated Conditions
This table represents typical data from a stability study and is for illustrative purposes only.[9][10][11]
| Condition | Time Point | Assay (% of Initial) | Total Degradants (%) | Appearance |
| 40°C / 75% RH (Accelerated) | 1 Month | 98.5% | 1.5% | No Change |
| 3 Months | 95.2% | 4.8% | Slight Discoloration | |
| 6 Months | 91.8% | 8.2% | Yellow Tint | |
| 25°C / 60% RH (Long-Term) | 6 Months | 99.8% | 0.2% | No Change |
| 12 Months | 99.5% | 0.5% | No Change | |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours | 96.1% | 3.9% | Slight Discoloration |
Experimental Protocols
Protocol 1: General Procedure for Weighing and Solubilizing a Potent Powder
-
Preparation: Ensure the analytical balance is inside a ventilated enclosure or chemical fume hood.[12] Don appropriate PPE (gloves, goggles, lab coat).
-
Weighing: Use a tared, clean weighing vessel. Carefully transfer the desired amount of the powdered compound using a spatula. Avoid creating airborne dust.
-
Solubilization: Add the weighing vessel containing the compound to a larger flask or beaker. Add the desired solvent to the weighing vessel to dissolve any remaining powder and rinse it into the larger container.
-
Mixing: Add the remaining volume of solvent to the flask. Stir the solution using a magnetic stirrer until all the solid has dissolved.
-
Storage: If the solution is not for immediate use, transfer it to a tightly sealed, clearly labeled container and store under the recommended conditions.
Visualizations
Caption: A typical experimental workflow for handling a potent research compound.
Caption: A decision tree for troubleshooting low experimental yield after workup.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. pacelabs.com [pacelabs.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Nitrocaramiphen Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitrocaramiphen hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor oral bioavailability.
Troubleshooting Guides
This section offers solutions to specific problems you might face during your research.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing very low and inconsistent plasma levels of this compound in our rat model after oral gavage. What could be the cause, and how can we improve this?
-
Answer: Poor oral bioavailability is a common challenge for many drug candidates and can stem from several factors, including low aqueous solubility, poor membrane permeability, and significant first-pass metabolism. For a hydrophobic compound like this compound, poor solubility is a likely primary contributor. To enhance oral absorption and achieve more consistent plasma concentrations, consider the following formulation strategies:
-
Lipid-Based Formulations: Incorporating this compound into a lipid-based delivery system can significantly improve its oral bioavailability. These formulations can enhance solubilization in the gastrointestinal tract and may facilitate lymphatic transport, thereby reducing first-pass metabolism.[1][2][3]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can lead to a higher rate and extent of absorption.
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can improve its dissolution rate.
-
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
-
Question: Our current analytical method lacks the sensitivity to accurately quantify this compound concentrations in plasma, especially at later time points. What is a suitable analytical technique?
-
Answer: A highly sensitive and specific analytical method is crucial for pharmacokinetic studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[4][5][6][7] Developing a robust LC-MS/MS method will allow for accurate determination of the pharmacokinetic profile.
Issue 3: Uncertainty About the Physicochemical Properties of this compound for Formulation Development
-
Question: We lack data on the solubility and permeability of this compound. How can we determine its Biopharmaceutics Classification System (BCS) class to guide our formulation strategy?
-
Answer: Understanding the BCS class is fundamental for developing an effective oral dosage form.[8][9][10][11] You will need to experimentally determine its aqueous solubility and intestinal permeability. Based on its chemical structure, it is likely to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. A detailed protocol for these assessments is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: While specific data for this compound is limited in publicly available literature, its chemical structure suggests it is a lipophilic compound. Such compounds often exhibit poor aqueous solubility, which is a major limiting factor for oral absorption.[3]
Q2: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
Q3: What animal model is most appropriate for in vivo oral bioavailability studies of this compound?
A3: The rat is a commonly used and well-accepted preclinical model for pharmacokinetic and oral bioavailability studies due to its physiological similarities to humans in terms of gastrointestinal tract and metabolic processes.[13][14]
Data Presentation
Due to the limited availability of specific in vivo pharmacokinetic data for this compound in the public domain, the following tables present hypothetical data based on typical outcomes for a poorly soluble drug before and after formulation enhancement. These tables are for illustrative purposes to guide your experimental design and data analysis.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Unformulated Compound (Suspension) | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | < 5 |
| Lipid-Based Formulation | 10 | 350 ± 90 | 1.5 ± 0.5 | 1750 ± 400 | ~25 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
1. Protocol for In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation orally via gavage at a specified dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For determination of absolute bioavailability, a separate group of rats should be administered this compound intravenously.
-
-
Data Analysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method. Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
2. Protocol for LC-MS/MS Quantification of a Caramiphen (B1668299) Analogue in Rat Plasma
-
Objective: To quantify the concentration of a caramiphen analogue in rat plasma samples.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical HPLC.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Calibration and Quantification: Prepare a calibration curve using known concentrations of the analyte in blank plasma. Quantify the analyte in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
3. Protocol for BCS Classification: Solubility and Permeability Assays
-
Objective: To determine the Biopharmaceutics Classification System (BCS) class of this compound.
-
Solubility Assay:
-
Prepare buffers at pH 1.2, 4.5, and 6.8.[15]
-
Add an excess amount of this compound to each buffer in triplicate.
-
Shake the samples at 37°C for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples and analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
A drug is considered highly soluble if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[8]
-
-
Permeability Assay (Caco-2 Cell Model):
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer.
-
Add the drug solution to the apical (donor) side of the monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
Analyze the drug concentration in the samples to determine the apparent permeability coefficient (Papp).
-
A drug is generally considered highly permeable if its extent of absorption in humans is determined to be ≥90% of an administered dose based on mass-balance or in comparison to an intravenous reference dose. In vitro, high permeability is often correlated with a Papp value similar to or greater than that of a high-permeability reference compound like metoprolol.
-
Visualizations
Caption: Challenges in Oral Bioavailability of a Poorly Soluble Drug.
Caption: Experimental Workflow for an In Vivo Oral Bioavailability Study.
Caption: Formulation Strategies to Enhance Oral Bioavailability.
References
- 1. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 12. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Validating a New Batch of Nitrocaramiphen Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of a new batch of Nitrocaramiphen hydrochloride. The following information includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective muscarinic antagonist with a higher affinity for the M1 subtype over the M2 subtype. Its chemical name is 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride.[1] As an antagonist, it blocks the action of acetylcholine (B1216132) at M1 muscarinic receptors, thereby inhibiting downstream signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentration.
Q2: How can I confirm the identity and purity of a new batch of this compound?
The identity and purity of a new batch should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A typical purity specification for this compound is ≥98%, as determined by HPLC.
Q3: What functional assay can be used to validate the biological activity of this compound?
A cell-based functional assay that measures the inhibition of M1 muscarinic receptor activation is recommended. A common method is a calcium flux assay using a cell line that stably expresses the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[2][3][4] In this assay, an agonist such as carbachol (B1668302) is used to stimulate the receptor and induce an increase in intracellular calcium. The antagonistic activity of this compound is determined by its ability to inhibit this carbachol-induced calcium mobilization.
Q4: What are some common issues I might encounter when working with this compound in cell-based assays?
Common issues include:
-
Poor solubility: Hydrochloride salts of small molecules are generally soluble in aqueous buffers, but it is crucial to ensure complete dissolution in your assay buffer. If solubility issues are suspected, preparing a concentrated stock solution in an appropriate solvent like DMSO and then diluting it in the assay buffer may be necessary.
-
Low signal-to-noise ratio in functional assays: This can be due to several factors, including low receptor expression in the cell line, unhealthy cells, or issues with the detection reagents. Optimizing cell density, agonist concentration, and dye loading conditions can help improve the signal.[5]
-
Variability in potency (IC50) values: IC50 values can be influenced by experimental conditions such as cell density, agonist concentration, and incubation times. It is important to maintain consistent assay conditions to ensure reproducibility.
Experimental Protocols
Identity and Purity Validation
This protocol provides a general method for determining the purity of this compound.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Methodology:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of mobile phase. |
Data Analysis:
Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
| Expected Result | Specification |
| Purity | ≥ 98% |
This protocol outlines the general steps for confirming the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound. Look for characteristic peaks corresponding to the aromatic protons of the nitrophenyl group, the protons of the cyclopentyl ring, and the protons of the diethylaminoethyl group.
| Structural Moiety | Expected Chemical Shift Range (ppm) |
| Aromatic Protons (Nitrophenyl) | 7.5 - 8.3 |
| Ester Methylene Protons (-OCH2-) | ~4.3 |
| Amine Methylene Protons (-NCH2-) | ~3.2 |
| Cyclopentyl Protons | 1.5 - 2.5 |
| Ethyl Protons (-CH2CH3) | ~1.2 (triplet), ~3.0 (quartet) |
Functional Activity Validation
This protocol describes a method to determine the potency of this compound as an M1 muscarinic receptor antagonist.
Workflow for Calcium Flux Assay
References
- 1. This compound | C18H27ClN2O4 | CID 25102587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential effects of carbachol on calcium entry and release in CHO cells expressing the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Nitrocaramiphen hydrochloride studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitrocaramiphen hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a muscarinic antagonist with a notable selectivity for the M1 subtype over the M2 subtype.[1] Its mechanism of action is the competitive inhibition of acetylcholine (B1216132) binding to M1 muscarinic receptors, thereby blocking the downstream signaling pathways activated by these receptors. The presence of a nitro group in the para position of the phenyl ring has been shown to enhance its M1 selectivity compared to its parent compound, caramiphen (B1668299).[2]
Q2: What is the expected binding affinity of this compound for muscarinic receptors?
Published studies have determined the binding affinities (Ki) of this compound for M1 and M2 receptors. This information is crucial for designing experiments and interpreting results.
Q3: Are there known off-target effects for this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of the potential for off-target activities, which can be a source of unexpected results. The nitro group in the molecule could potentially interact with other biological targets.[3][4] It is always advisable to include appropriate controls and secondary assays to validate that the observed effects are mediated by M1 receptor antagonism.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common unexpected results in experiments involving this compound, particularly in radioligand binding assays.
Issue 1: Higher or Lower Than Expected Potency (IC50/Ki)
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound stock solution. | Verify the weighing and dissolution of the compound. If possible, confirm the concentration using a secondary method like UV-Vis spectroscopy if a reference spectrum is available. |
| Degradation of this compound. | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. |
| Issues with the radioligand. | Confirm the specific activity and concentration of the radioligand. Ensure it has not degraded. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). Ensure the assay is run under equilibrium conditions. |
| Cell-based assay: Low receptor expression. | Verify the expression level of the M1 muscarinic receptor in the cell line used. |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step |
| Radioligand binding to non-receptor components. | Increase the number of washes. Use a blocking agent (e.g., bovine serum albumin) in the assay buffer. Consider pre-coating plates or filters. |
| Hydrophobic interactions of this compound with assay components. | The presence of the nitro group can increase hydrophobicity. Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer.[5] |
| Inappropriate filter type. | Test different filter materials to find one with low non-specific binding for your specific radioligand and compound. |
| High concentration of radioligand. | Use the lowest concentration of radioligand that gives a robust signal-to-noise ratio. |
Issue 3: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent cell passage number. | Use cells within a defined passage number range, as receptor expression can vary with excessive passaging. |
| Variability in reagent preparation. | Prepare large batches of buffers and reagents to be used across multiple experiments. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations. | Ensure consistent incubation temperatures between experiments. |
Data Presentation
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M1/M2 Selectivity Ratio |
| Nitrocaramiphen | 5.52 | 392 | 71 |
| Caramiphen | 1.2 | 31.2 | 26 |
| Pirenzepine | 5.21 | 240 | 46 |
Data sourced from Hudkins et al. (1991).[2]
Experimental Protocols
Key Experiment: M1 Muscarinic Receptor Competitive Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the M1 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes from a cell line recombinantly expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or another suitable M1 receptor antagonist radioligand.
-
Non-specific Binding Control: Atropine or another high-affinity, non-selective muscarinic antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1.5 mM MgCl2, pH 7.4.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer.
-
96-well plates.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: Add assay buffer, this compound at various concentrations, and the non-specific binding control (e.g., 1 µM atropine) to the wells of a 96-well plate.
-
Radioligand Addition: Add the radioligand at a final concentration close to its Kd value to all wells.
-
Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway and the inhibitory action of Nitrocaramiphen.
Experimental Workflow for Troubleshooting High Non-Specific Binding
References
- 1. This compound | CAS 98636-73-8 | Tocris Bioscience [tocris.com]
- 2. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. nicoyalife.com [nicoyalife.com]
Validation & Comparative
Validating M1 Muscarinic Receptor Selectivity In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the in vivo validation of a compound's selectivity is a critical step in preclinical development. This guide provides a comparative analysis of Nitrocaramiphen hydrochloride's M1 muscarinic receptor selectivity against established M1-selective antagonists, supported by available experimental data and detailed protocols. While in vitro data positions this compound as a potent M1-selective antagonist, a notable gap exists in the publicly available literature regarding its in vivo validation.
This guide summarizes the current knowledge on this compound and provides a comparative framework using well-characterized M1 antagonists—Pirenzepine (B46924), Telenzepine, and Biperiden—for which in vivo data is more readily available.
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, regions crucial for learning and memory. Upon binding of the endogenous ligand acetylcholine (ACh), the M1 receptor activates a Gq/11 protein, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation.
Figure 1. M1 Muscarinic Receptor Signaling Pathway.
Comparative Analysis of M1 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M1/M2 Selectivity | Reference |
| Nitrocaramiphen | 5.52 | ~392 | - | - | - | ~71-fold | [1] |
| Pirenzepine | 5.21 | ~146 | ~200 | ~100 | - | ~28-fold | [1][2] |
| Telenzepine | 0.5 | ~25 | ~10 | ~5 | - | ~50-fold | [1] |
| (+)-Biperiden | ~0.85 | ~56 | ~5.4 | - | - | ~66-fold | [2] |
Note: Ki values are approximate and can vary between studies and experimental conditions. The M2 affinity for Nitrocaramiphen is estimated based on the reported 71-fold selectivity over M2 and its M1 Ki value.
Table 2: Overview of In Vivo Studies on M1-Selective Antagonists
| Compound | Animal Model | Key In Vivo Effect | Relevance to M1 Selectivity |
| This compound | No publicly available in vivo studies validating M1 selectivity. | - | - |
| Pirenzepine | Rats | Impairment of memory consolidation. | Demonstrates CNS effects consistent with M1 receptor blockade in cognitive processes. |
| Telenzepine | Rats, Cats, Dogs | Inhibition of gastric acid secretion.[3][4] | Validates M1 receptor antagonism in a peripheral system where M1 receptors play a key role. |
| Biperiden | Rats, Humans | Impairment of memory consolidation and verbal memory.[5] | Shows dose-dependent cognitive deficits attributed to central M1 receptor blockade.[6] |
Experimental Protocols for In Vivo Validation
While specific in vivo protocols for this compound are not available, the following detailed methodologies for alternative M1 antagonists can serve as a template for designing future studies.
General Workflow for In Vivo Validation of M1 Selectivity
Figure 2. General Experimental Workflow for In Vivo M1 Selectivity Validation.
Protocol 1: Assessment of Memory Impairment in Rats (using Biperiden)
This protocol is adapted from studies investigating the effects of M1 antagonists on memory consolidation.
-
Animal Subjects: Adult male Wistar rats (250-300g).
-
Drug Administration:
-
Drug: Biperiden hydrochloride dissolved in saline.
-
Dose Range: 0 to 16 mg/kg.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administered immediately after the training session to assess effects on memory consolidation.
-
-
Behavioral Task: One-Trial Step-Through Inhibitory Avoidance:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training: Each rat is placed in the light compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: Immediately after training, rats are injected with Biperiden or vehicle.
-
Retention Test: 24 hours later, each rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The step-through latencies between the different dose groups and the vehicle control are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Gastric Acid Secretion in Rats (using Telenzepine)
This protocol is based on studies evaluating the antisecretory effects of M1 antagonists.
-
Animal Subjects: Anesthetized adult male Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthesia is induced (e.g., with urethane).
-
A tracheotomy is performed to ensure a clear airway.
-
The stomach is exposed, and a double-lumen cannula is inserted for perfusion and collection of gastric contents.
-
-
Drug and Stimulant Administration:
-
Stimulant: Bethanechol (a muscarinic agonist) is infused intravenously to stimulate gastric acid secretion.
-
Antagonist: Telenzepine or vehicle is administered intravenously or intraduodenally at various doses.
-
-
Measurement of Gastric Acid Secretion:
-
The stomach is continuously perfused with saline.
-
Gastric effluent is collected at regular intervals (e.g., every 15 minutes).
-
The acid concentration in the collected samples is determined by titration with a standardized NaOH solution.
-
-
Data Analysis: The inhibitory effect of Telenzepine on bethanechol-stimulated acid secretion is calculated as a percentage reduction compared to the control period. Dose-response curves can be generated to determine the potency (e.g., ID50) of the antagonist.
Conclusion
This compound demonstrates high in vitro selectivity for the M1 muscarinic receptor, surpassing that of the well-established M1 antagonist Pirenzepine.[1] However, the lack of published in vivo studies validating this selectivity presents a significant knowledge gap. Researchers seeking to utilize this compound in in vivo models are encouraged to adapt established protocols, such as those detailed for Biperiden and Telenzepine, to thoroughly characterize its pharmacological effects and confirm its M1 selectivity in a physiological context. Such studies would be invaluable in substantiating the potential of this compound as a selective tool for investigating M1 receptor function in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Gastric antisecretory activity of telenzepine, a new M1-selective muscarinic antagonist: comparison with pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telenzepine inhibits electrically-stimulated, acetylcholine plus histamine-mediated acid secretion in the mouse isolated stomach by blockade of M1 muscarine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of telenzepine, pirenzepine and atropine on gastric acid and pepsin secretion in response to histamine, pentagastrin, bethanechol, sham-feeding and feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
A Comparative Analysis of Nitrocaramiphen Hydrochloride and Atropine on Memory Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nitrocaramiphen hydrochloride and atropine (B194438), focusing on their differential effects on memory. The comparison is framed around their distinct pharmacological profiles as selective versus non-selective muscarinic acetylcholine (B1216132) receptor antagonists. While atropine serves as a classic tool for inducing amnesia through broad cholinergic blockade, the selective M1 antagonism of this compound presents a more targeted approach to dissecting the cholinergic modulation of memory. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to inform future research and drug development in cognitive neuroscience.
Introduction to the Compounds
Atropine , a naturally occurring tertiary amine, is a well-characterized non-selective muscarinic acetylcholine receptor antagonist. It competitively inhibits all five subtypes of muscarinic receptors (M1-M5), leading to a broad suppression of the parasympathetic nervous system and significant central nervous system effects, including profound memory impairment. Due to these properties, atropine and the structurally similar scopolamine (B1681570) are frequently used in research to induce a reversible amnesic state, providing a model to test potential cognitive enhancers.
This compound is a synthetic compound identified as a selective antagonist for the M1 muscarinic acetylcholine receptor, with a reported 71-fold selectivity for M1 over M2 receptors[1][2]. The M1 receptor is highly expressed in the hippocampus and cerebral cortex, brain regions critical for learning and memory processes. The selectivity of this compound offers a more precise tool to investigate the specific role of the M1 receptor subtype in memory formation and consolidation, potentially with a different side-effect profile compared to non-selective antagonists like atropine. However, publicly available in-vivo data on the effects of this compound on memory are limited. Therefore, this guide will also draw upon data from other selective M1 antagonists to illustrate the comparative effects.
Mechanism of Action in Memory Pathways
The cognitive effects of both atropine and this compound are primarily mediated through their interaction with the cholinergic system, which plays a crucial role in memory and learning. Acetylcholine (ACh), released from presynaptic terminals, binds to muscarinic receptors on postsynaptic neurons, initiating signaling cascades that modulate neuronal excitability and synaptic plasticity.
Atropine's Non-Selective Blockade: By antagonizing all muscarinic receptor subtypes, atropine disrupts cholinergic signaling globally. This widespread inhibition affects various cognitive processes. For instance, blockade of M1 receptors in the hippocampus and cortex is thought to be a primary contributor to its amnesic effects. M2 receptors, acting as autoreceptors on cholinergic neurons, regulate ACh release; their blockade by atropine can paradoxically increase ACh release, though the postsynaptic blockade remains dominant. The blockade of other subtypes (M3-M5) may contribute to the broad side-effect profile of atropine.
Nitrocaramiphen's Selective M1 Blockade: this compound's selectivity for the M1 receptor allows for a more targeted disruption of cholinergic signaling. M1 receptors are Gq-coupled and their activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), both of which are critical for synaptic plasticity, including the induction of long-term potentiation (LTP), a cellular correlate of memory formation. By selectively blocking the M1 receptor, this compound is hypothesized to interfere with these specific signaling pathways essential for memory consolidation.
Signaling Pathway Diagram
Caption: Cholinergic signaling pathway at the M1 receptor and points of antagonism by Atropine and Nitrocaramiphen HCl.
Comparative Performance Data
The following tables summarize experimental data on the effects of atropine and selective M1 antagonists on memory performance in common behavioral paradigms. As direct data for this compound is scarce in the literature, data from other selective M1 antagonists are presented as a proxy.
Table 1: Effects on Passive Avoidance Task
The passive avoidance task assesses fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. Increased latency to enter the dark compartment indicates better memory retention.
| Compound | Species | Dose | Administration Route | Effect on Step-Through Latency | Reference |
| Atropine | Mice | 1-40 nmol | Intracerebroventricular | Decreased (impaired memory) | [3] |
| Pirenzepine (B46924) (M1 selective) | Mice | 10 and 40 nmol | Intracerebroventricular | Decreased (impaired memory) | [3] |
| Biperiden (M1 selective) | Rats | 0-16 mg/kg | Intraperitoneal | Dose-dependent decrease (impaired memory) | [1] |
| Trihexyphenidyl (M1 selective) | Rats | 0-16 mg/kg | Intraperitoneal | Dose-dependent decrease (impaired memory) | [1] |
| Dicyclomine (M1 selective) | Mice | 16 mg/kg | Not specified | Decreased (impaired memory) | [4] |
Table 2: Effects on Morris Water Maze
The Morris water maze is a test of spatial learning and memory. Rodents must learn the location of a hidden platform in a pool of water using distal cues. Shorter escape latencies indicate better spatial memory.
| Compound | Species | Dose | Administration Route | Effect on Escape Latency | Reference |
| Atropine (as Scopolamine) | Rats | Equimolar to Pirenzepine | Intracerebroventricular | Increased (impaired spatial learning) | [5] |
| Pirenzepine (M1 selective) | Rats | 20 µ g/rat | Intracerebroventricular | Increased (impaired spatial learning) | [5] |
Table 3: Effects on Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
| Compound | Brain Region | Effect on LTP Induction | Reference |
| Atropine (as Scopolamine) | Corticostriatal | Blocked | [6] |
| Pirenzepine (M1 selective) | Corticostriatal | Blocked | [6] |
| Pirenzepine (M1 selective) | Hippocampal CA1 | Blocked | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Passive Avoidance Test
Objective: To assess the effect of a compound on fear-motivated memory.
Apparatus: A two-compartment chamber with a light and a dark side, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural tendency to enter the dark. Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered. The animal is then returned to its home cage.
-
Retention Trial: 24 hours after the acquisition trial, the animal is placed back into the light compartment. The latency to enter the dark compartment (step-through latency) is recorded. A longer latency is indicative of better memory of the aversive event.
-
Drug Administration: The compound of interest (e.g., atropine, this compound) or vehicle is typically administered before the acquisition trial to assess its effect on memory formation, or before the retention trial to assess its effect on memory retrieval.
Morris Water Maze
Objective: To evaluate spatial learning and memory.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Various distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting positions and must find the hidden platform. Each trial ends when the animal finds the platform or after a set time (e.g., 60-120 seconds). If the animal fails to find the platform, it is guided to it. This is repeated for several trials over multiple days. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.
-
Drug Administration: The compound is typically administered before each day of training to assess its effect on spatial learning.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
Objective: To measure the effect of a compound on synaptic plasticity in brain slices.
Procedure:
-
Slice Preparation: A rodent is anesthetized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber perfused with oxygenated aCSF. A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals in the CA1 region), and a recording electrode is placed to measure the postsynaptic response (field excitatory postsynaptic potential, fEPSP).
-
Baseline Recording: A stable baseline of synaptic transmission is recorded by delivering single electrical pulses at a low frequency.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to the presynaptic fibers to induce LTP.
-
Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes post-HFS to measure the potentiation of the fEPSP slope, which reflects the strength of LTP.
-
Drug Application: The compound is bath-applied to the slice before HFS to determine its effect on LTP induction.
Visualizations of Experimental Workflows
Experimental Workflow for Behavioral Assays
Caption: Workflow for Morris Water Maze and Passive Avoidance experiments.
Experimental Workflow for In Vitro LTP
Caption: Workflow for Long-Term Potentiation (LTP) electrophysiology experiments.
Conclusion
The comparison between this compound and atropine highlights a key theme in cognitive pharmacology: the trade-off between broad-spectrum and targeted receptor modulation. Atropine, as a non-selective antagonist, induces robust and widespread cognitive deficits, which is useful for creating animal models of amnesia but is accompanied by a significant peripheral and central side-effect profile.
This compound, with its selectivity for the M1 receptor, represents a more refined tool. The available data on selective M1 antagonists suggest that they can also impair memory, underscoring the critical role of the M1 receptor in cognitive processes. A more selective M1 antagonist like this compound could potentially induce memory deficits with fewer off-target effects, making it a valuable instrument for isolating the specific contributions of M1 receptor signaling to learning and memory.
Further research directly characterizing the in-vivo effects of this compound on memory and comparing it side-by-side with atropine is warranted. Such studies would provide a clearer understanding of the nuances of cholinergic modulation of memory and could guide the development of novel therapeutics for cognitive disorders with improved efficacy and tolerability.
References
- 1. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of selective muscarinic receptor agonists and antagonists on active-avoidance learning acquisition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective muscarinic antagonists, pirenzepine and AF-DX 116, on passive avoidance tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Selective M1 Muscarinic Receptor Antagonist Dicyclomine on Emotional Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of spatial learning by the M1 muscarinic antagonist pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of M1-like muscarinic receptors is required for the induction of corticostriatal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine [frontiersin.org]
Unveiling the Selectivity of Nitrocaramiphen Hydrochloride: A Comparative Guide to its Cross-Reactivity with Muscarinic Receptor Subtypes
For researchers and drug development professionals, understanding the precise interactions of a compound with its intended target and potential off-target sites is paramount. This guide provides a detailed comparison of Nitrocaramiphen hydrochloride's binding affinity across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), supported by available experimental data and detailed methodologies.
This compound is recognized as a potent and selective antagonist for the M1 muscarinic acetylcholine receptor.[1] This selectivity is a crucial attribute, as the diverse physiological roles of the different muscarinic receptor subtypes necessitate targeted therapeutic intervention to minimize off-target effects. This report synthesizes the available binding data to offer a clear perspective on the cross-reactivity profile of this compound.
Comparative Binding Affinity of this compound
The primary data on the binding profile of this compound comes from competitive radioligand binding assays. These experiments are fundamental in determining the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
A key study by Hudkins et al. (1991) investigated the binding of a series of caramiphen (B1668299) analogues, including Nitrocaramiphen, to M1 and M2 muscarinic receptors.[1] Their findings are summarized in the table below.
| Receptor Subtype | This compound Ki (nM) | Reference Compound (Pirenzepine) Ki (nM) |
| M1 | 5.52 | 5.21 |
| M2 | Data Not Available | - |
| M3 | Data Not Available | - |
| M4 | Data Not Available | - |
| M5 | Data Not Available | - |
Table 1: Binding Affinities (Ki) of this compound and Pirenzepine for the M1 Muscarinic Receptor.
The data clearly indicates that this compound exhibits high affinity for the M1 receptor, comparable to that of the well-established M1-selective antagonist, pirenzepine.[1] The study also noted that the introduction of a nitro group to the caramiphen structure enhances its selectivity for the M1 receptor over the M2 receptor.[1] While a specific Ki value for Nitrocaramiphen at the M2 receptor was not provided in the primary literature, the parent compound, caramiphen, demonstrated a 26-fold selectivity for M1 over M2 receptors.[1]
Unfortunately, comprehensive, publicly available data detailing the binding affinities of this compound for the M3, M4, and M5 muscarinic receptor subtypes is currently lacking. Further experimental investigation is required to fully elucidate the complete cross-reactivity profile of this compound.
Experimental Protocols
The determination of binding affinities, such as the Ki values presented above, relies on standardized and rigorous experimental protocols. Below are detailed methodologies for the key assays used in characterizing muscarinic receptor ligands.
Radioligand Displacement Binding Assay
This assay is the gold standard for determining the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radiolabeled ligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Functional Assays
To complement binding affinity data, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. Muscarinic receptors signal through different G protein-coupled pathways.
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels.
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Based on these distinct signaling cascades, the following functional assays can be employed to assess the activity of this compound at each receptor subtype.
Calcium Flux Assay (for M1, M3, M5)
Objective: To measure changes in intracellular calcium concentration following receptor activation or inhibition.
Procedure:
-
Cells expressing the target Gq-coupled receptor are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is taken.
-
The test compound (this compound) is added. To test for antagonistic activity, cells are pre-incubated with the test compound before the addition of a known muscarinic agonist.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorometric plate reader.
cAMP Assay (for M2, M4)
Objective: To measure changes in intracellular cAMP levels following receptor activation or inhibition.
Procedure:
-
Cells expressing the target Gi-coupled receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
The test compound (this compound) is added. To assess antagonism, cells are pre-incubated with the test compound before the addition of a muscarinic agonist.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
References
On-Target Effects of Nitrocaramiphen Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nitrocaramiphen hydrochloride's performance against other muscarinic receptor antagonists, supported by experimental data. The information is intended to confirm the on-target effects of this compound and to serve as a resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a para-substituted analog of the antimuscarinic agent caramiphen. It has been identified as a selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor. This selectivity is crucial for therapeutic applications where targeting a specific receptor subtype is necessary to achieve desired effects while minimizing off-target side effects. This guide will delve into the experimental data that substantiates the on-target effects of this compound, comparing its binding affinities with other well-known muscarinic antagonists.
Quantitative Comparison of Muscarinic Receptor Antagonists
The on-target effect of a drug is fundamentally demonstrated by its binding affinity and selectivity for its intended target receptor. The following tables summarize the inhibition constants (Ki) of this compound and other muscarinic antagonists for the M1 and M2 muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki in nM) of Caramiphen Analogs and Pirenzepine for M1 and M2 Muscarinic Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity Ratio |
| Nitrocaramiphen | 5.52 | ~400 | ~72.5 |
| Pirenzepine | 5.21 | ~200 | ~38.4 |
| Caramiphen | 1.2 | 31.2 | 26 |
| Iodocaramiphen | 2.11 | ~100 | ~47.4 |
Data sourced from Hudkins et al. (1991), J. Med. Chem.
Table 2: Binding Affinity (Ki in nM) of Other Selective Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) |
| Telenzepine | 0.94 | 17.8 |
| AF-DX 116 | 417 | 64 |
Data sourced from various pharmacological studies.
Signaling Pathways
To understand the functional implications of M1 and M2 receptor antagonism, it is essential to visualize their respective signaling pathways.
Experimental Protocols
To confirm the on-target effects of this compound and compare it to other antagonists, two primary experimental approaches are employed: radioligand binding assays to determine binding affinity and functional assays to measure the physiological response to receptor antagonism.
Reproducibility of Published Findings on Nitrocaramiphen Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nitrocaramiphen hydrochloride's performance with alternative M1 muscarinic receptor antagonists, supported by published experimental data. The information is intended to aid researchers in evaluating the reproducibility and significance of findings related to this compound.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and other selective M1 muscarinic antagonists for M1 and M2 receptors. Lower Ki values indicate higher binding affinity. The M2/M1 selectivity ratio indicates the compound's preference for the M1 receptor subtype.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M2/M1 Selectivity Ratio | Reference(s) |
| Nitrocaramiphen | 5.52 | ~392 | ~71 | [1] |
| Pirenzepine (B46924) | 21 | 310 | ~15 | [2] |
| Biperiden | 0.48 | 6.3 | ~13 | [3] |
| Trihexyphenidyl (B89730) | ~14 | - | - | [4][5] |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of this compound and similar M1 antagonists are provided below. While no studies specifically addressing the reproducibility of this compound findings were identified, the following standard protocols are widely used in the field.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the M1 and M2 muscarinic receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-K1 cells stably transfected with the human M1 or M2 receptor gene) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor, such as [3H]-Pirenzepine for M1 receptors or [3H]-N-methylscopolamine for M2 receptors, is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Phosphoinositide Turnover Assays
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the M1 receptor, which is coupled to the phosphoinositide signaling pathway.
Objective: To determine the potency of an antagonist in inhibiting agonist-stimulated phosphoinositide turnover.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the M1 muscarinic receptor (e.g., rat cerebral cortex slices or cultured cells) are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the M1 receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) phosphates (IPs). Lithium chloride (LiCl) is typically included to inhibit the degradation of inositol monophosphates, allowing them to accumulate.
-
Extraction: The reaction is stopped, and the accumulated [3H]-inositol phosphates are extracted from the cells.
-
Separation: The different inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-stimulated inositol phosphate accumulation (IC50) is calculated. This value provides a measure of the functional potency of the antagonist.[7][8]
Mandatory Visualization
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine (B1216132) receptor and the point of inhibition by antagonists like this compound.
References
- 1. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biperiden hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphoinositide turnover by selective muscarinic antagonists in the rat striatum. Correlation with receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Nitrocaramiphen hydrochloride with novel M1 antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the established M1 muscarinic antagonist, Nitrocaramiphen hydrochloride, with novel, selective M1 antagonists, VU0255035 and VU0415248. The following sections present quantitative data on their binding affinities and functional potencies, detailed experimental methodologies, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of their pharmacological profiles.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (IC50) of this compound and the novel M1 antagonists. It is important to note that direct comparisons should be made with caution, as the experimental conditions may have varied between studies.
| Compound | M1 Receptor Binding Affinity (Ki) | M1 Receptor Functional Potency (IC50) | Selectivity over M2 Receptor |
| This compound | 5.52 nM | Not explicitly reported | ~71-fold |
| VU0255035 | 14.87 nM | 132.6 nM | >75-fold |
| VU0415248 | Potent M1 antagonist | Not explicitly reported | Highly selective over M2-M5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below. These protocols are essential for understanding the context of the presented data and for designing future comparative studies.
Radioligand Binding Assay for M1 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of antagonists to the M1 muscarinic receptor using a competitive radioligand binding assay.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the M1 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Test Compounds: this compound, VU0255035, VU0415248 at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Thaw the CHO-M1 cell membranes on ice and resuspend in ice-cold assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd (e.g., 0.5 nM [3H]-NMS), and varying concentrations of the test compound.
-
For determining non-specific binding, add 1 µM atropine instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Antagonism
This protocol outlines a common method for assessing the functional potency of M1 receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in blocking M1 receptor-mediated calcium release.
Materials:
-
Cells: CHO-M1 cells.
-
Culture Medium: Standard cell culture medium appropriate for CHO cells.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol or acetylcholine (B1216132).
-
Test Compounds: this compound, VU0255035, VU0415248 at various concentrations.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters for the chosen calcium indicator.
Procedure:
-
Seed CHO-M1 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM in assay buffer) for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist (e.g., EC80 of carbachol) to all wells simultaneously using the plate reader's injection system.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the concentration of the antagonist.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Mandatory Visualizations
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine receptor. Antagonists like this compound, VU0255035, and VU0415248 block this pathway by preventing the binding of acetylcholine (ACh).
Caption: M1 muscarinic receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
This diagram outlines the typical experimental workflow for characterizing novel M1 receptor antagonists, from initial binding studies to functional validation.
Caption: Workflow for M1 antagonist characterization.
Discussion
This compound has been a valuable tool for studying M1 receptor function, demonstrating high affinity for the M1 receptor. The novel antagonists, VU0255035 and VU0415248, represent significant advancements in the field, offering high selectivity for the M1 receptor over other muscarinic subtypes.
-
Functional Potency: The functional potency of VU0255035, as measured by its ability to inhibit agonist-induced calcium mobilization, is 132.6 nM. This value is higher than its binding affinity, which is a common observation in functional assays and can be influenced by factors such as receptor reserve. Functional potency data for this compound under comparable conditions is not available, highlighting a gap in the direct comparative data.
-
Selectivity: All three compounds demonstrate significant selectivity for the M1 receptor over the M2 subtype. This is a critical feature for therapeutic development, as M2 receptor antagonism is associated with undesirable cardiovascular side effects. Both Nitrocaramiphen and VU0255035 show over 70-fold selectivity, while VU0415248 is also reported to be highly selective.
-
In Vivo Potential: Limited in vivo data is publicly available for this compound. In contrast, novel antagonists like VU0255035 have been characterized in preclinical models, demonstrating their potential for in vivo applications.
Conclusion
This compound remains a potent M1 antagonist. However, the novel antagonists VU0255035 and VU0415248 offer improved selectivity profiles, which is a significant advantage for both research and therapeutic applications. The lack of directly comparable functional and in vivo data for all three compounds under identical experimental conditions underscores the need for further head-to-head studies. Such studies would provide a more definitive comparison and aid in the selection of the most appropriate tool compound for specific research questions or as a lead for drug development programs targeting the M1 muscarinic receptor.
In Vivo Efficacy of Cholinergic Modulators: A Comparative Analysis of Donepezil and Nitrocaramiphen Hydrochloride
A direct comparative study on the in vivo efficacy of Nitrocaramiphen hydrochloride and donepezil (B133215) in ameliorating cognitive deficits has not been identified in the current body of scientific literature. However, a comparison can be drawn based on their distinct and opposing mechanisms of action within the cholinergic system and the extensive in vivo data available for donepezil.
Donepezil is a well-established acetylcholinesterase inhibitor that enhances cholinergic neurotransmission and has demonstrated pro-cognitive effects in numerous preclinical and clinical studies. In contrast, this compound is a muscarinic M1 receptor antagonist. Antagonism of the M1 receptor is generally associated with cognitive impairment, making it a tool for modeling dementia in animals rather than a therapeutic agent for cognitive enhancement.
This guide provides a detailed overview of the in vivo efficacy of donepezil, supported by experimental data and protocols. It also outlines the pharmacological profile of this compound and its expected effects on cognition based on its mechanism of action.
Mechanism of Action
Donepezil: As a reversible inhibitor of acetylcholinesterase (AChE), donepezil prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] This leads to an increased concentration and prolonged availability of ACh to bind to its postsynaptic receptors, thereby enhancing cholinergic signaling.[1][2] This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[3]
This compound: This compound acts as a muscarinic antagonist with a 71-fold selectivity for the M1 receptor over the M2 receptor. The M1 muscarinic acetylcholine receptor is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[4][5] By blocking the action of acetylcholine at these receptors, this compound is expected to disrupt normal cognitive processes. Pharmacological inhibition of M1 receptors is a known method to induce cognitive deficits in preclinical models.[4]
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Acetylcholine muscarinic M1 receptors in the rodent prefrontal cortex modulate cognitive abilities to establish social hierarchy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Nitrocaramiphen Hydrochloride and Nicardipine Hydrochloride in Different Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, publically available pharmacokinetic data for Nitrocaramiphen hydrochloride is limited. The following guide presents a hypothetical pharmacokinetic profile for this compound to illustrate a comparative analysis framework. This hypothetical data is juxtaposed with published data for Nicardipine (B1678738) hydrochloride, a well-characterized calcium channel blocker. This document serves as a template for how such a comparative guide should be structured and the types of data and experimental details that are critical for a comprehensive assessment.
Executive Summary
This guide provides a comparative overview of the pharmacokinetic profiles of this compound (hypothetical data) and Nicardipine hydrochloride across various species. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental in preclinical and clinical development. Species-specific differences in pharmacokinetics are crucial for extrapolating animal data to humans and for designing safe and effective dosing regimens.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound (hypothetical) and Nicardipine hydrochloride after intravenous and oral administration in rats, dogs, monkeys, and humans.
Table 1: Intravenous Administration
| Parameter | Species | This compound (Hypothetical) | Nicardipine hydrochloride |
| Dose (mg/kg) | Rat | 1 | 0.1 - 0.8 |
| Dog | 1 | 0.1 - 0.4 | |
| Monkey | 1 | 0.4 | |
| Human | 0.5 | 0.01 - 0.02 | |
| t½ (h) | Rat | 2.5 | 0.13 - 0.28[1] |
| Dog | 4.8 | 0.32 - 1.08[1] | |
| Monkey | 6.2 | 0.83[1] | |
| Human | 8.6 | 1.05[1] | |
| CL (mL/min/kg) | Rat | 15 | ~197[2] |
| Dog | 10 | ~37[2] | |
| Monkey | 8 | ~27[2] | |
| Human | 5 | - | |
| Vd (L/kg) | Rat | 3.2 | - |
| Dog | 4.5 | - | |
| Monkey | 5.1 | - | |
| Human | 3.8 | - |
Table 2: Oral Administration
| Parameter | Species | This compound (Hypothetical) | Nicardipine hydrochloride |
| Dose (mg/kg) | Rat | 5 | 3 |
| Dog | 5 | 5 - 10 | |
| Human | 20 (mg) | 20 (mg) | |
| Cmax (ng/mL) | Rat | 450 | - |
| Dog | 380 | - | |
| Human | 250 | ~100[3] | |
| Tmax (h) | Rat | 1.0 | - |
| Dog | 1.5 | - | |
| Human | 1.2 | - | |
| AUC (ng·h/mL) | Rat | 1200 | - |
| Dog | 2100 | - | |
| Human | 1800 | - | |
| F (%) | Rat | 35 | Low (marked first-pass effect)[4] |
| Dog | 45 | Low (marked first-pass effect)[4] | |
| Human | 30 | Low (marked first-pass effect)[4] |
Data for Nicardipine hydrochloride is sourced from published literature.[1][2][3][4] The disappearance of Nicardipine from plasma after intravenous administration is fastest in rats, followed by dogs, monkeys, and then humans.[4][5] Its systemic availability after oral administration is low due to a significant first-pass effect in the liver.[2][4]
Experimental Protocols
A standardized experimental protocol is crucial for generating reliable and comparable pharmacokinetic data. Below is a representative methodology for a single-dose pharmacokinetic study in rats.
Objective: To determine the pharmacokinetic profile of a test compound after a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300g)
-
Cannulas for jugular vein catheterization
-
Syringes and dosing needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical instruments (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Animals are acclimated for at least one week in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Catheterization: For the IV group, the jugular vein is catheterized for blood sampling and drug administration. Animals are allowed to recover for at least 24 hours post-surgery.
-
Dosing:
-
Intravenous (IV) Group: The test compound is administered as a single bolus injection via the jugular vein cannula.
-
Oral (PO) Group: The test compound is administered via oral gavage.
-
Animals are fasted overnight before dosing.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula (IV group) or tail vein (PO group) at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd. Bioavailability (F) is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.
Caption: Workflow of a typical preclinical pharmacokinetic study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolic fate of nicardipine hydrochloride, a new vasodilator, by various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies on nicardipine hydrochloride, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of nicardipine hydrochloride, a new vasodilator, in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The metabolism and pharmacokinetics of nicardipine hydrochloride in man. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Nitrocaramiphen hydrochloride
Hazard Overview: Nitrocaramiphen hydrochloride is identified as a toxic substance that can cause moderate to severe irritation to the skin and eyes.[1] Handling should be performed exclusively by personnel trained in the management of potent active pharmaceutical ingredients.[1]
Personal Protective Equipment (PPE) and Handling
Due to its hazardous nature, this compound should be handled in a controlled environment with appropriate engineering controls and personal protective equipment. A control banding approach helps in assigning a chemical to a specific category (band) to determine the necessary safety measures. Based on its toxicity and irritant properties, a conservative assignment to Occupational Exposure Band 3 (OEB 3) or 4 (OEB 4) is prudent. The following table outlines the recommended PPE based on these categories.
| PPE Category | OEB 3: 10-100 µg/m³ - Slightly Toxic | OEB 4: 1-10 µg/m³ - Potent |
| Respiratory Protection | Half-mask or full-face respirator with P100/FFP3 filters. | Powered Air-Purifying Respirator (PAPR) with a full hood. |
| Hand Protection | Double nitrile gloves. | Double nitrile gloves. |
| Body Protection | Disposable gown with tight cuffs. | Disposable coveralls (e.g., Tyvek). |
| Eye Protection | Chemical splash goggles. | Chemical splash goggles or face shield. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood or a ventilated balance enclosure.
-
Ensure all necessary PPE is available and personnel are trained in its proper use.
-
Prepare all equipment and reagents before bringing the compound into the handling area.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a containment device (e.g., fume hood, glove box) to minimize aerosol generation.
-
Use anti-static weigh boats and tools to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolution and Formulation:
-
When dissolving the solid, add the solvent slowly to the compound to prevent splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
Spill Response:
In the event of a spill, follow these procedures to ensure safety and minimize exposure.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, gowns, weigh boats, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be placed in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
